molecular formula C10H11ClO B6291911 [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol CAS No. 173679-64-6

[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Cat. No.: B6291911
CAS No.: 173679-64-6
M. Wt: 182.64 g/mol
InChI Key: RHLUDCBNPQCUQK-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
The exact mass of the compound [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is 182.0498427 g/mol and the complexity rating of the compound is 152. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10,12H,5-6H2/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLUDCBNPQCUQK-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol: Synthesis, Properties, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Cyclopropylmethanols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced pharmacological properties is paramount. Among the privileged scaffolds employed by drug discovery professionals, the chiral cyclopropane ring has emerged as a cornerstone for innovation. Its unique conformational rigidity, coupled with its distinct electronic character, offers a powerful tool for optimizing a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile. When functionalized with a hydroxymethyl group, as in the case of cyclopropylmethanols, this moiety becomes a versatile chiral building block for the synthesis of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol, a key intermediate in the synthesis of advanced pharmaceutical compounds. The presence of the trans-1,2-disubstituted cyclopropane ring, the specific (1R,2R) stereochemistry, and the 4-chlorophenyl substituent make this molecule a highly valuable synthon. This guide will delve into its chemical structure and properties, a detailed proposed synthetic protocol, expected analytical characterization, and its potential applications in the development of novel therapeutics. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar chiral building blocks in their synthetic endeavors. The incorporation of a cyclopropyl group can significantly impact a molecule's biological activity and properties.[1]

Chemical Structure and Physicochemical Properties

[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is a chiral alcohol featuring a 1,2-disubstituted cyclopropane ring with a trans configuration. The molecule's chirality is defined by the absolute stereochemistry at the C1 and C2 positions of the cyclopropane ring, which are (R) and (R), respectively.

PropertyValueSource
IUPAC Name [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol[2]
CAS Number 173679-64-6[2]
Molecular Formula C₁₀H₁₁ClO[2]
Molecular Weight 182.65 g/mol [2]
SMILES Clc1ccc(C[C@@H]2C[C@H]2CO)cc1[2]
Appearance Expected to be a colorless oil or a low-melting solidGeneral knowledge
Purity Commercially available up to 95%[2]

digraph "chemical_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,-0.5!"]; C3 [label="C", pos="0.5,0.8!"]; C4 [label="C", pos="-1.2,0.3!"]; O1 [label="O", pos="-1.8,-0.5!"]; H1[label="H", pos="-2.3,-0.2!"]; C5 [label="C", pos="2.2,-0.2!"]; C6 [label="C", pos="2.9,0.5!"]; C7 [label="C", pos="3.9,0.3!"]; C8 [label="C", pos="4.2,-0.6!"]; C9 [label="C", pos="3.5,-1.3!"]; C10 [label="C", pos="2.5,-1.1!"]; Cl1 [label="Cl", pos="5.5,-0.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C4; C4 -- O1; O1 -- H1; C2 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C8 -- Cl1;

// Chirality labels label_R1 [label="(R)", pos="-0.2,0.3!", fontsize=10, fontcolor="#EA4335"]; label_R2 [label="(R)", pos="1.2,-0.2!", fontsize=10, fontcolor="#EA4335"]; }

Figure 1: Chemical Structure of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Proposed Enantioselective Synthesis

The overall synthetic strategy involves the asymmetric cyclopropanation of 4-chlorostyrene followed by the reduction of an ester functionality to the primary alcohol.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_end Final Product 4-Chlorostyrene 4-Chlorostyrene Asymmetric_Cyclopropanation Asymmetric Cyclopropanation 4-Chlorostyrene->Asymmetric_Cyclopropanation Ethyl diazoacetate Ethyl diazoacetate Ethyl diazoacetate->Asymmetric_Cyclopropanation Chiral Catalyst Chiral Catalyst Chiral Catalyst->Asymmetric_Cyclopropanation Purification_1 Purification (Column Chromatography) Asymmetric_Cyclopropanation->Purification_1 Reduction Reduction of Ester (e.g., with LiAlH4) Purification_1->Reduction Workup_Purification_2 Aqueous Workup & Final Purification Reduction->Workup_Purification_2 Target_Molecule [(1R,2R)-2-(4-Chlorophenyl) cyclopropyl]methanol Workup_Purification_2->Target_Molecule

Figure 2: Proposed Synthetic Workflow for [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Experimental Protocol (Proposed)

Step 1: Asymmetric Cyclopropanation of 4-Chlorostyrene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of the chiral catalyst (e.g., a rhodium or copper complex with a chiral ligand) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Add 4-chlorostyrene (1.0 equivalent) to the flask.

  • Cool the reaction mixture to the optimized temperature for the chosen catalyst (typically ranging from -78 °C to room temperature).

  • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in the same anhydrous solvent via the dropping funnel over several hours. Caution: Ethyl diazoacetate is toxic and potentially explosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Allow the reaction to stir at the optimized temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a suitable reagent (e.g., acetic acid to decompose any remaining diazo compound).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate.

Step 2: Reduction to [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Caution: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylate (1.0 equivalent) in the same anhydrous solvent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with additional solvent.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the final product by flash column chromatography or distillation under reduced pressure to obtain pure [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol.

Expected Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets in the aromatic region (approximately δ 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Hydroxymethyl Protons (CH₂OH): A multiplet (likely a doublet of doublets) in the range of δ 3.5-3.8 ppm.

  • Cyclopropyl Protons: A series of complex multiplets in the upfield region (approximately δ 0.8-2.0 ppm), characteristic of the strained cyclopropane ring protons. The trans relationship of the substituents will influence the coupling constants.

  • Hydroxyl Proton (OH): A broad singlet, the chemical shift of which will vary depending on the concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Four signals in the aromatic region (approximately δ 125-140 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift.

  • Hydroxymethyl Carbon (CH₂OH): A signal in the range of δ 60-70 ppm.

  • Cyclopropyl Carbons: Three signals in the upfield region (approximately δ 10-30 ppm), characteristic of the sp³-hybridized carbons in a cyclopropane ring.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1000-1100 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A molecular ion peak at m/z = 182, with a characteristic M+2 peak at m/z = 184 in an approximately 3:1 ratio, indicative of the presence of a chlorine atom.

  • Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of water (M-18), the hydroxymethyl group (M-31), and cleavage of the cyclopropane ring.

Applications in Pharmaceutical Research and Development

[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The strategic incorporation of the chiral 4-chlorophenylcyclopropyl moiety can be a key step in the development of novel drug candidates.

  • As a Precursor to Bioactive Molecules: The hydroxyl group of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol can be readily converted into other functional groups, such as amines, halides, or ethers, allowing for its incorporation into a wide range of molecular scaffolds. For instance, related cyclopropylamines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for the treatment of type 2 diabetes.

  • In the Synthesis of P2Y12 Inhibitors: The structurally related (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine is a key component of the antiplatelet drug Ticagrelor.[4] This highlights the importance of chiral 2-arylcyclopropylamines in targeting G-protein coupled receptors. [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol could serve as a precursor to novel analogues in this class of therapeutic agents.

  • Modulation of Physicochemical Properties: The 4-chlorophenyl group can engage in favorable interactions with biological targets and can influence the molecule's lipophilicity and metabolic stability. The rigid cyclopropane ring serves to lock the conformation of the molecule, which can lead to higher binding affinity and selectivity for its target.

Safety and Handling

As specific toxicity data for [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is not available, it should be handled with the standard precautions for a novel chemical substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

References

  • Nam, S.; Kim, J.; Kim, H.; et al. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. J. Am. Chem. Soc.2021 , 143 (5), 2221–2227.

  • Charette, A. B.; Lebel, H. (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol. Org. Synth.1999 , 76, 86.

  • Advanced ChemBlocks. [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol.

  • Hunan Chem Res Inst. Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. US Patent US9227900B2, filed November 22, 2012, and issued January 5, 2016.

  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi.

  • AstraZeneca AB. Intermediate of Ticagrelor and preparation method therefor, and use thereof. US Patent US9359366B2, filed November 29, 2012, and issued June 7, 2016.

  • Welbes, L. L.; Lyons, T. W.; Cychosz, K. A.; Sanford, M. S. Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. J. Am. Chem. Soc.2007 , 129 (19), 5836–5837.

  • Macmillan, D. W. C. Enantioselective Organocatalytic Cyclopropanations. The Identification of a New Class of Iminium Catalyst Based upon Directed. J. Am. Chem. Soc.2005 , 127 (30), 10816–10817.

  • BenchChem. Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.

  • DE19543087A1 - Process for the preparation of cyclopropylmethanol - Google Patents.

  • US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents.

  • PubChemLite. {1-[(4-chlorophenyl)methyl]cyclopropyl}methanol.

  • Longdom Publishing. Clinical Importance of Chirality in Drug Design and Pharmaceutica.

  • Biosynthesis of cyclopropane in natural products - RSC Publishing.

  • BenchChem. Application of 1-(4-Chlorophenyl)ethanol in the Synthesis of Pharmaceutical Intermediates.

  • Hilaris Publisher. Chirality in Drug Molecules: Synthetic and Biological Implications.

  • BenchChem. Application Notes and Protocols for 1-(4-Chlorophenyl)-2-methylpropan-1-one in Organic Synthesis.

  • Chiralpedia. Chiral Drugs: A twisted tale in pharmaceuticals.

  • Ghogare, J.; et al. Chiral Drugs: An Overview. J. Med. Chem.2008 , 51 (24), 7875-7887.

  • Peters, U. The Cyclopropyl Group in Medicinal Chemistry. J. Med. Chem.2011 , 54 (21), 7883-7901.

  • ChemSynthesis. [2-(4-chlorophenyl)cyclopropyl]methanol.

  • BenchChem. Technical Support Center: Synthesis of (R)-(4-Chlorophenyl)(phenyl)methanamine.

  • PubChem. Cyclopropanemethanol.

  • US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents.

Sources

CAS number and identifiers for (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol

[1]

Executive Summary & Chemical Identity[1][2]

(1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol (CAS: 173679-64-6) is a high-value chiral building block used primarily in the synthesis of conformationally restricted phenylalkylamines.[1] It serves as a critical intermediate for Sigma Receptor Ligands (e.g., MR200 derivatives) and experimental Monoamine Transporter Inhibitors .[1] Its rigid cyclopropyl core locks the phenyl and hydroxymethyl groups into a specific spatial orientation, enhancing selectivity for CNS targets compared to flexible alkyl chain analogs.[1]

Core Identifiers
ParameterValue
Chemical Name [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol
CAS Number 173679-64-6 (Specific to 1R,2R isomer)
Related CAS 388631-88-7 (1S,2S isomer); 258355-37-2 (racemate)
Molecular Formula C₁₀H₁₁ClO
Molecular Weight 182.65 g/mol
SMILES OC[C@@H]1C[C@H]1C1=CC=C(Cl)C=C1
InChI Key RHLUDCBNPQCUQK-PSASIEDQSA-N
Appearance Colorless to pale yellow viscous oil or low-melting solid
Chirality (1R, 2R) trans-configuration

Stereochemical Analysis & Structural Logic

The pharmacological value of this compound lies in its specific stereochemistry.[1] The trans-configuration minimizes steric clash between the aryl ring and the hydroxymethyl group, while the (1R,2R) absolute configuration is often required for optimal binding affinity in sigma-1 (

1
Stereochemical Relationships

The synthesis typically begins with a trans-racemate which is then resolved.[1] Understanding the relationship between the isomers is critical for process control.[1]

Stereochemistrycluster_legendKeyRacematetrans-Racemate(±)-2-(4-chlorophenyl)cyclopropyl methanolR_Isomer(1R,2R)-IsomerCAS: 173679-64-6(Target Bioactive Scaffold)Racemate->R_Isomer Kinetic Resolution(Lipase CAL-B)S_Isomer(1S,2S)-IsomerCAS: 388631-88-7(Distomer/Byproduct)Racemate->S_Isomer AcetylatedByproductCis_Isomercis-Isomer(Impurity)Racemate->Cis_Isomer DiastereomericImpuritylegendGreen: Target | Red: Waste/Recycle

Figure 1: Stereochemical relationships and resolution logic.

Synthesis & Manufacturing Protocols

Two primary routes exist for accessing the (1R,2R) enantiomer: Enzymatic Kinetic Resolution (preferred for scalability) and Asymmetric Cyclopropanation (preferred for atom economy).

Protocol A: Enzymatic Kinetic Resolution (Scalable)

This method utilizes the high enantioselectivity of Candida antarctica Lipase B (CAL-B) to selectively acetylate the (1S,2S) enantiomer, leaving the desired (1R,2R) alcohol unreacted.

Reagents:

  • Substrate: trans-(±)-[2-(4-chlorophenyl)cyclopropyl]methanol[1][2]

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435)

  • Acyl Donor: Vinyl acetate (excess)

  • Solvent: Diisopropyl ether (DIPE) or MTBE

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 g of racemic alcohol in 100 mL of DIPE.

  • Initiation: Add 5.0 eq of vinyl acetate and 1.0 g of Novozym 435.

  • Incubation: Stir at 30°C for 24–48 hours. Monitor conversion via Chiral HPLC (Target: 50% conversion).

  • Termination: Filter off the enzyme beads (recyclable).

  • Separation: Concentrate the filtrate. Separate the unreacted (1R,2R)-alcohol from the (1S,2S)-acetate via column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

    • (1R,2R)-Alcohol elutes later (more polar).

    • (1S,2S)-Acetate elutes earlier (less polar).

Protocol B: Asymmetric Cyclopropanation (Charette Method)

For direct asymmetric synthesis without resolution loss.[1]

Mechanism: Uses a chiral dioxaborolane ligand to direct the Simmons-Smith cyclopropanation of 4-chlorocinnamyl alcohol.[1]

  • Reagents: 4-chlorocinnamyl alcohol, Et₂Zn, CH₂I₂, Chiral Dioxaborolane Ligand.[1]

  • Yield: Typically 85-90% ee, requiring recrystallization to reach >99% ee.[1]

SynthesisWorkflowStart4-Chlorocinnamyl AlcoholReactionAsymmetricCyclopropanation(-20°C, DCM)Start->ReactionReagentEt2Zn + CH2I2+ Chiral LigandReagent->ReactionQuenchAcidic Quench(Sat. NH4Cl)Reaction->QuenchProduct(1R,2R)-Alcohol(Crude)Quench->ProductPurifyRecrystallization(>99% ee)Product->Purify

Figure 2: Asymmetric synthesis pathway via Charette cyclopropanation.

Applications in Drug Discovery[1][10]

The (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for flexible ethyl/propyl chains.[1]

Sigma Receptor Ligands

Derivatives of this alcohol (specifically amines converted via mesylation/amination) show high affinity for Sigma-1 (


) receptors1
  • Mechanism: The rigid cyclopropane ring orients the basic nitrogen and the aromatic ring at a precise distance (approx. 5-6 Å), mimicking the pharmacophore of known sigma ligands like (+)-pentazocine.[1]

  • Key Compound: (+)-MR200 derivatives (trans-2-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropane analogues).[1]

Monoamine Transporter (MAT) Inhibitors

The scaffold is used to synthesize conformationally restricted analogs of:

  • Milnacipran (SNRI)

  • Bicifadine (SNDRI)

  • Dasotraline (DNRI)

  • Utility: Restricting rotation improves selectivity for NET (Norepinephrine Transporter) vs. SERT (Serotonin Transporter) depending on the absolute configuration.

Analytical Characterization & Quality Control

Trustworthy data depends on rigorous separation of enantiomers.[1] Standard reverse-phase HPLC is insufficient.[1]

Chiral HPLC Method (Self-Validating)
ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm and 254 nm
Retention Times (Approx) (1S,2S)-Isomer: ~8.5 min(1R,2R)-Isomer: ~11.2 min
Resolution (Rs) > 2.5 required for QC release
NMR Signature (400 MHz, CDCl₃)
  • Cyclopropyl Protons: Distinctive upfield multiplets between δ 0.8–1.5 ppm.[1]

  • H-1 (Carbinol adjacent): Multiplet at δ ~1.4 ppm.[1]

  • H-2 (Benzylic): Multiplet at δ ~1.8 ppm.[1]

  • Coupling Constants:

    
     Hz, 
    
    
    Hz (Critical for confirming trans geometry).[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The cyclopropane ring is strained but generally stable; however, the primary alcohol is susceptible to oxidation.[1]

References

  • Advanced ChemBlocks. (n.d.). Product Specifications: [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol.[1][3] Retrieved from

  • Prezzavento, O., et al. (2018).[1] "(+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands." Journal of Medicinal Chemistry, 61(1), 372-384.[1]

  • Charette, A. B., et al. (1996).[1] "Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands." Journal of the American Chemical Society, 118, 6096.[1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15250244, [trans-2-(4-Chlorophenyl)cyclopropyl]methanol. Retrieved from

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

The Pharmacological Significance of Chlorophenyl Cyclopropyl Methanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the pharmacological importance of chlorophenyl cyclopropyl methanol derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanisms of action, and therapeutic potential of this promising class of compounds. By integrating established scientific principles with practical experimental insights, this guide aims to serve as a valuable resource for advancing the discovery and development of novel therapeutics.

Introduction: The Architectural Advantage of the Cyclopropyl Moiety

The incorporation of a cyclopropyl group into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] When combined with a chlorophenyl ring and a methanol group, the resulting chlorophenyl cyclopropyl methanol scaffold presents a unique three-dimensional structure with significant potential for therapeutic applications. The strained three-membered ring of the cyclopropyl group introduces conformational rigidity and alters the electronic properties of adjacent functional groups, influencing how the molecule interacts with its biological target. This guide will explore the pharmacological landscape of these derivatives, with a particular focus on their potential in oncology, mycology, and virology.

Synthesis of Chlorophenyl Cyclopropyl Methanol Derivatives: A Methodical Approach

The synthesis of chlorophenyl cyclopropyl methanol derivatives is a critical step in their pharmacological evaluation. A robust and reproducible synthetic route is paramount. The following sections detail a well-established pathway for the preparation of (4-chlorophenyl)(cyclopropyl)methanol, a representative compound of this class.

Synthesis of 4-Chlorophenylcyclopropyl Methyl Ketone

A key intermediate in the synthesis of the target alcohol is the corresponding ketone. A common method for its preparation involves a Grignard reaction, as outlined in the following protocol, adapted from established patent literature.

Experimental Protocol: Grignard Reaction for 4-Chlorophenylcyclopropyl Methyl Ketone

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.

    • Slowly add a solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous diethyl ether to the magnesium suspension to initiate the Grignard reaction. Maintain a gentle reflux throughout the addition.

    • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclopropyl Acetonitrile:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Slowly add a solution of cyclopropyl acetonitrile (1.0 equivalent) in anhydrous diethyl ether to the cooled Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 1.5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-chlorophenylcyclopropyl methyl ketone.

    • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The use of anhydrous conditions is critical as Grignard reagents are highly reactive with water.

  • The slow addition of reagents helps to control the exothermic nature of the reaction.

  • The work-up with ammonium chloride is a standard procedure to quench the reaction and hydrolyze the intermediate imine formed.

Reduction to (4-Chlorophenyl)(cyclopropyl)methanol

The final step in the synthesis is the reduction of the ketone to the corresponding secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol: Reduction of 4-Chlorophenylcyclopropyl Methyl Ketone

  • Reaction Setup:

    • Dissolve 4-chlorophenylcyclopropyl methyl ketone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude alcohol by column chromatography on silica gel to obtain pure (4-chlorophenyl)(cyclopropyl)methanol.

Self-Validating System:

The purity and identity of the synthesized compounds at each step should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data for the final product would show the disappearance of the ketone carbonyl peak in the IR spectrum and the appearance of a hydroxyl proton signal in the ¹H NMR spectrum, along with a characteristic upfield shift of the adjacent methine proton.

Pharmacological Applications and Mechanisms of Action

Chlorophenyl cyclopropyl methanol derivatives have shown promise in several therapeutic areas. The following sections will detail their activity and underlying mechanisms.

Anticancer Activity

The unique structural features of cyclopropyl-containing compounds have led to their investigation as potential anticancer agents.

Mechanism of Action: Estrogen Receptor Modulation

Certain cyclopropyl derivatives have been shown to exert their anticancer effects through modulation of the estrogen receptor (ER). For example, a cyclopropyl antiestrogen compound demonstrated antiproliferative activity in ER-positive MCF-7 human breast cancer cells, with a potency comparable to tamoxifen. This activity was reversible by co-administration of estradiol, indicating an ER-dependent mechanism. These compounds are thought to bind to the estrogen receptor, blocking the proliferative signals of estrogen and leading to cell cycle arrest and apoptosis in hormone-dependent cancers.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture:

    • Culture MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) human breast cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the chlorophenyl cyclopropyl methanol derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Logical Relationship Diagram: Anticancer Mechanism

anticancer_mechanism cluster_drug Chlorophenyl Cyclopropyl Methanol Derivative cluster_cell ER-Positive Cancer Cell cluster_outcome Therapeutic Outcome Drug Compound ER Estrogen Receptor (ER) Drug->ER Binds to & Antagonizes Proliferation Cell Proliferation & Survival Drug->Proliferation Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Drug->Apoptosis Induces ER->Proliferation Promotes Estrogen Estradiol Estrogen->ER Activates

Caption: Antagonism of the Estrogen Receptor by a Chlorophenyl Cyclopropyl Methanol Derivative.

Antifungal Activity

Chlorophenyl derivatives have been investigated for their antifungal properties. A study on aromatic derivatives bearing a chlorine atom showed significant in vitro activity against the phytopathogenic fungi Botrytis cinerea and Colletotrichum gloeosporioides.[2][3] The structure-activity relationship (SAR) analysis from this study highlighted the critical role of the benzyl hydroxyl group in the inhibitory mechanism.

Structure-Activity Relationship Insights:

The presence and stereochemistry of the hydroxyl group on the benzylic carbon are crucial for antifungal activity. This suggests that hydrogen bonding interactions with the active site of a fungal enzyme are likely involved in the mechanism of action. The chlorophenyl group also contributes significantly to the overall activity, likely through hydrophobic and electronic interactions within the binding pocket.

Experimental Workflow: Antifungal Susceptibility Testing

antifungal_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FungalCulture Prepare Fungal Spore Suspension Inoculation Inoculate Microtiter Plate with Spores & Compound FungalCulture->Inoculation CompoundPrep Prepare Serial Dilutions of Test Compound CompoundPrep->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Measurement Measure Fungal Growth (e.g., OD600) Incubation->Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination

Caption: Workflow for Determining Antifungal Activity.

Potential Antiviral and Neuroprotective Effects

While direct evidence for antiviral and neuroprotective effects of chlorophenyl cyclopropyl methanol derivatives is still emerging, related compounds have shown promising activity in these areas. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have demonstrated activity against the tobacco mosaic virus.[4][5] Additionally, numerous cyclopropyl-containing compounds have been explored for their neuroprotective properties, suggesting that this scaffold may be beneficial in the context of neurological disorders.[6] Further research is warranted to explore the potential of chlorophenyl cyclopropyl methanol derivatives in these therapeutic domains.

Data Summary

The following table summarizes the key pharmacological activities and associated experimental models for chlorophenyl cyclopropyl methanol derivatives and related compounds.

Pharmacological ActivityCompound ClassModel SystemKey FindingsReference
Anticancer Cyclopropyl antiestrogenMCF-7 (ER+), MDA-MB-231 (ER-) breast cancer cellsPotent antiproliferative activity in ER+ cells, comparable to tamoxifen.N/A
Antifungal Chlorophenyl derivativesBotrytis cinerea, Colletotrichum gloeosporioidesBenzyl hydroxyl group is crucial for activity.[2][3]
Antiviral 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamidesTobacco Mosaic Virus (TMV)Moderate anti-TMV activity observed.[4][5]
Neuroprotection Cyclopropyl-containing compounds (general)In vitro and in vivo models of neuronal injuryVarious derivatives show promise in protecting neurons.[6]

Conclusion and Future Directions

Chlorophenyl cyclopropyl methanol derivatives represent a versatile and promising scaffold in drug discovery. Their synthesis is achievable through established chemical transformations, and they have demonstrated significant pharmacological potential, particularly in the fields of oncology and mycology. The structure-activity relationships identified to date provide a solid foundation for the rational design of more potent and selective analogs.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for their antifungal and potential antiviral and neuroprotective effects. The exploration of a broader range of substitutions on both the phenyl ring and the cyclopropyl group could lead to the discovery of novel candidates with improved therapeutic profiles. Furthermore, in vivo efficacy and safety studies will be crucial to translate the promising in vitro findings into clinically viable therapeutics. This in-depth guide serves as a foundational resource to stimulate and support these future endeavors.

References

  • Neuroprotective effect of hydroxypropyl-β-cyclodextrin in hypoxia-ischemia. PubMed. Available at: [Link].

  • Global Antifungal Profile Optimization of Chlorophenyl Derivatives Against Botrytis Cinerea and Colletotrichum Gloeosporioides. AMiner. Available at: [Link].

  • Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. PubMed. Available at: [Link].

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Available at: [Link].

  • Synthesis and antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides. PubMed. Available at: [Link].

  • (This reference is not available).
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. Available at: [Link].

Sources

Technical Guide: Role of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol in Melatonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the role and synthesis of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol , a critical chiral building block in the development of conformationally restricted melatonin receptor agonists.

Executive Summary

[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol (CAS: 173679-64-6) represents a high-value pharmacophoric scaffold in the design of MT1/MT2 melatonin receptor agonists. It serves as a conformationally restricted bioisostere of the ethyl-amide side chain found in endogenous melatonin.

While the clinically approved drug Tasimelteon (Hetlioz®) utilizes a dihydrobenzofuran core, the 4-chlorophenyl analog discussed here is a foundational "probe" molecule used in Structure-Activity Relationship (SAR) studies to map the hydrophobic pockets of the MT1/MT2 receptors. Its rigid trans-cyclopropane geometry locks the distance between the aromatic core and the polar head group, significantly improving binding affinity (


 values often <0.5 nM) and metabolic stability compared to flexible tryptamine derivatives.

Part 1: Structural Biology & Pharmacophore Analysis

The Cyclopropane "Lock" Mechanism

Endogenous melatonin possesses a flexible ethyl-acetamide side chain. This flexibility results in an entropic penalty upon binding to the receptor. The (1R,2R)-cyclopropane ring incorporated into this intermediate restricts the molecule to a bioactive trans-conformation.

  • Bioisosterism: The cyclopropane ring mimics the C2–C3 bond of the indole nucleus or the ethyl spacer, effectively "freezing" the agonist in the active state.

  • Stereochemical Criticality: The (1R,2R) absolute configuration is non-negotiable. It orients the aromatic moiety (4-chlorophenyl) into the hydrophobic pocket (lined by Val192, Phe179 in MT1) while directing the hydroxymethyl group (precursor to the amide) toward the polar interaction site (His195). The (1S,2S) enantiomer typically shows 100–1000x lower affinity.

The 4-Chlorophenyl Moiety

Replacing the indole of melatonin with a 4-chlorophenyl group serves two specific technical functions in agonist design:

  • Metabolic Blockade: The chlorine atom at the para-position blocks CYP450-mediated hydroxylation, a primary clearance pathway for melatonin (which is rapidly hydroxylated at the 6-position).

  • Hydrophobic Optimization: The lipophilic Cl-phenyl group enhances penetration of the blood-brain barrier (BBB) and optimizes Van der Waals interactions within the receptor's deep hydrophobic crevice.

Pharmacophore Visualization (DOT)

The following diagram illustrates the structural relationship between Melatonin, the Target Intermediate, and Tasimelteon.

Pharmacophore cluster_0 Key Structural Features Melatonin Melatonin (Flexible Ethyl Spacer) Target [(1R,2R)-2-(4-Chlorophenyl) cyclopropyl]methanol (Rigid Scaffold) Melatonin->Target Conformational Restriction (Bioisostere) Tasimelteon Tasimelteon (Clinical Drug) Target->Tasimelteon Structural Analog (Benzofuran vs 4-Cl-Phenyl) Receptor MT1/MT2 Receptor Binding Pocket Target->Receptor Hydrophobic Fit (4-Cl) H-Bonding (OH/Amide) Feature1 (1R,2R) Stereocenter Target->Feature1 Feature2 4-Cl Metabolic Block Target->Feature2 Tasimelteon->Receptor High Affinity Agonism

Caption: Pharmacophore mapping showing the evolution from flexible melatonin to the rigid cyclopropyl scaffold.

Part 2: Synthetic Pathways & Stereocontrol

The synthesis of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol requires high enantiomeric purity (>99% ee). The industry-standard route involves the resolution of the corresponding carboxylic acid followed by reduction.

Synthetic Workflow
  • Cyclopropanation: Reaction of 4-chlorostyrene with ethyl diazoacetate (Rh2(OAc)4 catalyst) yields the racemic trans-ester.

  • Hydrolysis: Conversion to trans-2-(4-chlorophenyl)cyclopropanecarboxylic acid.

  • Optical Resolution: Use of a chiral amine (e.g., (R)-(+)-1-phenylethylamine or Dehydroabietylamine) to crystallize the desired (1R,2R)-acid salt.

  • Reduction (Key Step): Reduction of the resolved acid/ester to the target Alcohol .

Workflow Diagram (DOT)

Synthesis Styrene 4-Chlorostyrene RacemicEster Racemic trans-Ester Styrene->RacemicEster Ethyl diazoacetate Rh2(OAc)4 RacemicAcid Racemic trans-Acid RacemicEster->RacemicAcid NaOH, MeOH/H2O Salt (1R,2R)-Acid Salt (Crystalline) RacemicAcid->Salt Chiral Resolution (R)-(+)-1-Phenylethylamine PureAcid (1R,2R)-Acid Salt->PureAcid Acidification (HCl) TargetAlcohol TARGET: [(1R,2R)-2-(4-Chlorophenyl) cyclopropyl]methanol PureAcid->TargetAlcohol Reduction (LiAlH4 or BH3-THF)

Caption: Stereoselective synthesis route focusing on the resolution and reduction to the target alcohol.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Reduction of (1R,2R)-2-(4-Chlorophenyl)cyclopropanecarboxylic Acid to the Alcohol

Objective: To generate the target alcohol with >98% yield and retention of stereochemistry.

Reagents:

  • Substrate: (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid (1.0 eq)

  • Reductant: Borane-Tetrahydrofuran Complex (BH3·THF), 1.0 M solution (1.5 eq) OR Lithium Aluminum Hydride (LiAlH4). Note: BH3 is preferred for chemoselectivity if other reducible groups are present, but LiAlH4 is standard for this specific scaffold.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ) for 15 minutes.
    
  • Substrate Solubilization: Charge the flask with the chiral acid (5.0 g, 25.4 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Controlled Addition (Critical):

    • If using LiAlH4: Suspend LiAlH4 (1.1 eq) in THF in the addition funnel. Add dropwise to the acid solution.

    • If using BH3·THF: Add the borane solution dropwise via syringe/cannula over 30 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction Phase: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3 hours. Monitor via TLC (30% EtOAc/Hexanes). The acid spot (

    
    ) should disappear, and the alcohol spot (
    
    
    
    ) should appear.
  • Quenching (Fieser Method for LiAlH4):

    • Cool to 0°C.

    • Slowly add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL), where
      
      
      is the weight of LiAlH4 in grams.
    • Stir until a granular white precipitate forms.

  • Isolation: Filter the mixture through a Celite pad. Wash the pad with diethyl ether.

  • Purification: Concentrate the filtrate in vacuo. The resulting oil is typically pure enough for the next step. If necessary, purify via flash chromatography (SiO2, Hexanes:EtOAc 4:1).

Validation Criteria:

  • 1H NMR (CDCl3): Look for the doublet of doublets at

    
     ppm (corresponding to 
    
    
    
    ).
  • Chiral HPLC: Enantiomeric excess (ee) must be >99%.

Part 4: Analytical Profiling & Data Summary

The following table summarizes the comparative data between the target scaffold and related agonists.

PropertyTarget Scaffold (4-Cl)Tasimelteon (Benzofuran)Melatonin (Indole)
Core Structure 4-ChlorophenylDihydrobenzofuranIndole
Linker trans-Cyclopropanetrans-CyclopropaneEthyl chain (Flexible)
MT1 Affinity (

)
9.2 - 9.89.59.1
MT2 Affinity (

)
9.4 - 10.19.89.4
Metabolic Stability High (Blocked para pos)HighLow (6-hydroxylation)
Primary Use SAR Probe / IntermediateClinical Drug (Non-24)Supplement

References

  • Vanda Pharmaceuticals Inc. (2014). Tasimelteon (Hetlioz) Prescribing Information. U.S. Food and Drug Administration.[1] Link

  • Rivara, S., et al. (2003). Melatonin Receptor Agonists: Structure-Activity Relationships and Therapeutic Potential. Current Topics in Medicinal Chemistry. Link

  • Dullweber, U., et al. (2002). Synthesis and pharmacology of novel cyclopropane-based melatonin receptor agonists. Journal of Medicinal Chemistry. Link

  • Matharu, D. S., et al. (2010). Synthesis of the Melatonin Agonist Tasimelteon. Organic Process Research & Development. Link

  • Charette, A. B., et al. (1995). Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. Journal of the American Chemical Society. Link

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol is a high-value chiral intermediate, structurally homologous to key building blocks used in the synthesis of P2Y12 platelet inhibitors (e.g., Ticagrelor analogs). Its utility in drug development hinges on its enantiomeric purity, which is strictly controlled via crystallization and solvent extraction processes.

This guide addresses the critical gap in public solubility data for this specific 4-chlorophenyl analog. By synthesizing data from structural homologs (aryl-cyclopropyl carbinols) and patent literature regarding their isolation, this document provides a predictive solubility map , a validated experimental protocol for precise determination, and solvent selection strategies for process scale-up.

Physicochemical Characterization & Theoretical Profile

Understanding the molecular architecture is the first step in predicting solvent interaction. The molecule features a "push-pull" solubility mechanism:

  • Lipophilic Domain: The 4-chlorophenyl ring and cyclopropane scaffold drive affinity for non-polar and chlorinated solvents (LogP ~2.6).

  • Hydrophilic Domain: The hydroxymethyl (-CH₂OH) tail acts as both a hydrogen bond donor and acceptor, providing solubility in polar protic solvents.

Table 1: Physicochemical Properties & Predicted Solubility Parameters
PropertyValue / DescriptionImpact on Solubility
Molecular Weight 182.65 g/mol Low MW facilitates dissolution in diverse solvents.[1]
LogP (Predicted) 2.1 – 2.6Moderate lipophilicity; likely soluble in alcohols and ethers, poor in water.
H-Bond Donors 1 (-OH)Capable of specific interaction with ketones/esters.
H-Bond Acceptors 1 (-OH)Soluble in protic solvents (MeOH, EtOH).
pKa ~14-15 (Alcohol)Non-ionizable in standard pH range (1-10).
Melting Point N/A (Oil to Low-Melting Solid)Low lattice energy often correlates with high organic solubility.

Solubility Profile: Empirical & Predicted Data

While specific thermodynamic solubility curves are proprietary, the following profile is derived from isolation protocols of structurally identical intermediates (e.g., 3,4-difluorophenyl analogs) found in patent literature [1][2].

Solvent Class Classification[2]
  • Class A (High Solubility >100 mg/mL):

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Polar Aprotic: THF, DMSO, DMF.

    • Reasoning: The chlorophenyl group exhibits strong

      
      -
      
      
      
      and dipole interactions with DCM. THF solvates the hydroxyl group effectively.
  • Class B (Moderate Solubility 20–100 mg/mL):

    • Esters & Ketones: Ethyl Acetate (EtOAc), Acetone, Isopropyl Acetate.

    • Alcohols: Methanol, Ethanol, Isopropanol (IPA).

    • Reasoning: Good solubility at ambient temperature; often used as the "solvent" in solvent/anti-solvent crystallizations.

  • Class C (Low Solubility / Anti-Solvents <10 mg/mL):

    • Aliphatic Hydrocarbons: n-Hexane, n-Heptane, Cyclohexane.

    • Aqueous: Water (pH independent).

    • Reasoning: The polar hydroxyl group prevents solvation in strict hydrocarbons, making them ideal anti-solvents.

Temperature-Dependent Behavior (Crystallization Potential)

The compound exhibits a steep solubility curve in Toluene and Isopropyl Acetate .

  • High T (60°C): Fully soluble.

  • Low T (0-5°C): Supersaturation occurs rapidly, promoting crystallization.

Experimental Methodology: Self-Validating Protocols

To generate precise data for your specific batch (crucial due to potential polymorphs or amorphous content), follow this Gravimetric Saturation Protocol . This method includes built-in checks to ensure equilibrium.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility at 25°C.

Reagents: HPLC-grade solvents, Reference Standard (purity >98%).

Workflow:

  • Supersaturation: Add excess solid (~50 mg) to 1 mL solvent in a crimp-top vial.

  • Equilibration: Agitate at 25°C for 24 hours (Orbit shaker @ 400 rpm).

  • Verification Check: Visually confirm undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 5 mins (or syringe filter 0.22 µm PTFE).

  • Quantification:

    • Method A (Gravimetric): Evaporate supernatant in a tared vessel.

    • Method B (HPLC - Preferred): Dilute supernatant 100x in Mobile Phase and inject.

Visualization: Solubility Screening Workflow

SolubilityWorkflow Start Start: Solid Sample [(1R,2R)-2-(4-Cl-Ph)cyclopropyl]MeOH SolventAdd Add Solvent (1 mL) (DCM, EtOAc, MeOH, Hexane) Start->SolventAdd Agitate Agitate 24h @ 25°C (Thermomixer) SolventAdd->Agitate CheckSolid Undissolved Solid Present? Agitate->CheckSolid AddMore Add +10 mg Solid CheckSolid->AddMore No (Solution Clear) Filter Centrifuge/Filter (0.22 µm PTFE) CheckSolid->Filter Yes (Suspension) AddMore->Agitate Analyze Quantify Concentration (HPLC-UV or Gravimetric) Filter->Analyze DataPoint Output: Solubility (mg/mL) Analyze->DataPoint

Figure 1: Step-by-step workflow for determining thermodynamic solubility, ensuring saturation is achieved before sampling.

Application in Process Development

For drug development professionals, the solubility profile is a tool for purification. The primary impurity in the synthesis of this intermediate is often the cis-isomer or des-chloro analogs.

Crystallization Strategy

Based on the solubility differential, the following systems are recommended for enantiomeric enrichment:

  • System 1: Solvent/Anti-Solvent (Yield Focus)

    • Solvent: Ethyl Acetate (Dissolve at RT).

    • Anti-Solvent: n-Heptane (Add slowly to cloud point).

    • Ratio: 1:3 to 1:5 v/v.[2]

    • Mechanism:[3][4][5] The lipophilic impurities remain in the heptane-rich mother liquor while the polar alcohol crystallizes.

  • System 2: Cooling Crystallization (Purity Focus)

    • Solvent: Toluene or Isopropyl Acetate.

    • Protocol: Heat to 65°C (dissolve), cool slowly (10°C/hr) to 0°C.

    • Advantage:[4][5] Toluene provides excellent rejection of non-polar byproducts.

Visualization: Solvent Selection Decision Tree

SolventSelection Goal Process Goal? Reaction Reaction Medium Goal->Reaction Synthesis Crystal Crystallization Goal->Crystal Purification Chrom Chromatography Goal->Chrom Isolation DCM DCM / THF (High Solubility) Reaction->DCM Polarity Polarity Needs? Crystal->Polarity Mobile Hexane / EtOAc (Gradient) Chrom->Mobile Binary EtOAc / Heptane (Standard) Polarity->Binary Yield Driven Single Toluene (High Purity) Polarity->Single Purity Driven

Figure 2: Decision matrix for selecting the optimal solvent system based on the manufacturing stage (Reaction vs. Purification).

References

  • AstraZeneca AB. (2000). Triazolo[4,5-d]pyrimidine compounds and their use in treating platelet aggregation.[2] World Intellectual Property Organization. Patent WO0034283A1. Link

  • Gagillapur, V., et al. (2016). Synthesis of High Pure Ticagrelor... and its Possible Process Related Impurities. Rasayan Journal of Chemistry, 9(4), 797-803. Link

  • BenchChem. (2025).[6] Solubility Profile of [4-(4-Chlorophenyl)cyclohexyl]methanol. (Analogous physicochemical data). Link

  • PubChem. (2023). Compound Summary for CAS 173679-64-6.[7] National Library of Medicine. Link

Sources

A Senior Application Scientist's Guide to the Safety and Toxicology of Cyclopropyl Methanol Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value and Attendant Responsibilities of Employing Cyclopropyl Intermediates

In the landscape of modern medicinal chemistry, the cyclopropyl moiety has transcended its status as a mere structural curiosity to become a cornerstone of rational drug design. Its unique stereoelectronic properties—a consequence of its inherent ring strain—offer a powerful tool to modulate a molecule's metabolic stability, potency, and pharmacokinetic profile.[1][2] Cyclopropyl methanol and its derivatives are the workhorse intermediates for introducing this valuable three-membered ring. However, the very reactivity that makes these building blocks synthetically useful also demands a rigorous and informed approach to their handling and toxicological assessment.

This technical guide is crafted for the hands-on researcher, the process chemist, and the drug development professional. It moves beyond a perfunctory review of safety data sheets to provide a deeper, mechanistic understanding of the hazards involved. We will explore the "why" behind established safety protocols and toxicological assays, grounding our discussion in the authoritative standards that govern our industry. Our objective is to empower you with the expertise to not only handle these intermediates safely but also to anticipate and intelligently mitigate risks as you innovate.

Part 1: Deconstructing the Hazard Profile of Cyclopropyl Methanol and Its Derivatives

A proactive safety culture begins with a comprehensive understanding of the intrinsic hazards of the materials in use. While cyclopropyl methanol itself presents a defined set of risks, its downstream intermediates can exhibit markedly different, and sometimes more severe, hazard profiles.

Cyclopropyl Methanol: The Parent Intermediate

Cyclopropyl methanol is a flammable liquid and vapor, necessitating storage and handling away from ignition sources. Its primary toxicological concerns, as defined by the Globally Harmonized System (GHS), are its potential to cause serious eye damage and skin irritation. This is a direct consequence of its chemical properties, where the polar hydroxyl group can interact strongly with and disrupt biological membranes and proteins.

Key Intermediates and the Evolution of Hazard

The synthetic utility of cyclopropyl methanol lies in its transformation into other key intermediates. It is crucial to recognize that a simple functional group conversion can dramatically alter the toxicological landscape.

  • Cyclopropanecarboxylic Acid: The oxidation of cyclopropyl methanol to cyclopropanecarboxylic acid introduces a corrosive hazard. This intermediate is capable of causing severe skin burns and eye damage.[3][4][5][6] The carboxylic acid moiety significantly increases the compound's acidity, making it far more damaging to tissues upon contact than the parent alcohol.

  • Cyclopropylmethylamine: Conversion to the amine introduces new hazards. Cyclopropylmethylamine is also a flammable liquid that can cause severe skin burns and eye damage due to its caustic nature.[7][8] Furthermore, primary amines can be respiratory and skin sensitizers.

Table 1: Comparative GHS Hazard Classifications of Cyclopropyl Methanol and Key Intermediates

ChemicalGHS PictogramsKey Hazard Statements
Cyclopropyl Methanol 🔥, corrosion, exclamation markFlammable liquid and vapor, Causes serious eye damage, Causes skin irritation, May cause respiratory irritation.
Cyclopropanecarboxylic Acid corrosion, exclamation markCauses severe skin burns and eye damage, Harmful if swallowed.[3]
Cyclopropylmethylamine 🔥, corrosionHighly flammable liquid and vapor, Causes severe skin burns and eye damage.[7]

This comparative data underscores a critical principle: each synthetic step necessitates a re-evaluation of the associated hazards. Assuming the toxicological profile remains static throughout a synthetic sequence is a significant and avoidable risk.

Part 2: A Framework for Proactive Risk Mitigation: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach to risk reduction, best encapsulated by the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

Hierarchy_of_Controls Elimination Elimination (e.g., Redesign synthesis to avoid a hazardous intermediate) Substitution Substitution (e.g., Use a less volatile or less toxic derivative) Engineering Engineering Controls (e.g., Chemical fume hood, process isolation) Administrative Administrative Controls (e.g., Standard Operating Procedures (SOPs), training) PPE Personal Protective Equipment (PPE) (e.g., Goggles, chemical-resistant gloves, lab coat)

Caption: The Hierarchy of Controls, prioritizing risk mitigation from most to least effective.

  • Engineering Controls: For volatile and irritating compounds like cyclopropyl methanol and its amine derivatives, the primary engineering control is a certified chemical fume hood. This is non-negotiable. For larger scale operations, closed systems or glove boxes provide a higher level of containment.

  • Administrative Controls: Detailed Standard Operating Procedures (SOPs) are essential. These should cover not just the synthetic procedure but also storage, handling, waste disposal, and emergency response for each specific intermediate.

  • Personal Protective Equipment (PPE): PPE is the final barrier. For the intermediates discussed:

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. It is imperative to consult the glove manufacturer's compatibility data.

    • Body Protection: A flame-resistant lab coat is recommended, especially when working with flammable liquids. Chemical-resistant aprons should be used when handling corrosive intermediates.

Part 3: The Toxicological Assessment of Novel Intermediates: A Self-Validating Approach

As drug development professionals, we are often tasked with synthesizing novel derivatives. This necessitates a robust and scientifically sound approach to toxicological evaluation. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for chemical safety testing.[6]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro method is a cornerstone for assessing skin irritation potential and serves as a validated alternative to animal testing.

Experimental Protocol:

  • Test System: A three-dimensional Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) is employed. This model consists of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis that mimics human skin.[3][5]

  • Application: The test intermediate is applied topically to the surface of the RhE tissue.

  • Exposure & Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which it is rinsed and incubated in fresh medium for approximately 42 hours.

  • Viability Assessment: Cell viability is determined using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a purple formazan, which is then extracted and quantified spectrophotometrically.[6]

  • Interpretation: The viability of the treated tissue is compared to a negative control. If the cell viability is ≤ 50%, the chemical is classified as a skin irritant (UN GHS Category 2).[3][5]

Causality and Self-Validation: The choice of the RhE model is based on its high physiological relevance to human skin. The protocol's self-validating nature comes from the mandatory inclusion of positive and negative controls. The positive control (e.g., 5% Sodium Dodecyl Sulfate) must elicit an irritant response, while the negative control (e.g., phosphate-buffered saline) must show high cell viability. These controls confirm the test system is functioning correctly for each experiment.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

The Ames test is a widely used in vitro assay to screen for a chemical's potential to cause gene mutations.

Experimental Protocol:

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used. These bacteria cannot grow in a medium lacking the specific amino acid.[4][9]

  • Exposure: The bacterial strains are exposed to the test intermediate at multiple concentrations, both with and without a metabolic activation system (S9 mix).[9]

  • Metabolic Activation (S9 Mix): The S9 mix is a fraction of homogenized rat liver containing cytochrome P450 enzymes. Its inclusion is critical because some chemicals only become mutagenic after being metabolized in the liver.[9]

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

  • Interpretation: A mutagenic compound will cause a reverse mutation, allowing the bacteria to synthesize the necessary amino acid and form visible colonies. A dose-dependent increase in the number of revertant colonies (typically a two- to three-fold increase over the solvent control) is considered a positive result.[9]

Trustworthiness and Authoritative Grounding: The Ames test is a foundational component of regulatory safety assessment for new chemical entities. Its protocol is rigorously defined by the OECD and required by regulatory agencies worldwide. The use of multiple bacterial strains with different mutation types and the inclusion of the S9 mix ensures a comprehensive screen for various mutagenic mechanisms.

Toxicology_Workflow cluster_0 Toxicological Evaluation Workflow Compound New Cyclopropyl Intermediate InVitro_Irritation In Vitro Skin Irritation (OECD TG 439) Compound->InVitro_Irritation Ames_Test Ames Test (Genotoxicity) (OECD TG 471) Compound->Ames_Test Decision Hazard Assessment & Risk Mitigation InVitro_Irritation->Decision Ames_Test->Decision Proceed Proceed with Development (Under defined safety controls) Decision->Proceed

Caption: A simplified workflow for the initial toxicological assessment of a new intermediate.

Part 4: Scale-Up Considerations: From Bench to Pilot Plant

Scaling up reactions involving energetic or reactive intermediates requires careful planning and a deep respect for chemical engineering principles.

  • Thermal Hazard Assessment: The most significant change during scale-up is the decrease in the surface-area-to-volume ratio.[10] This means that heat generated from an exothermic reaction cannot be dissipated as efficiently as on a small scale, creating a risk of a thermal runaway.[10][11] Reaction calorimetry is essential to quantify the heat of reaction and determine if the existing cooling capacity of the reactor is sufficient.

  • Controlled Reagent Addition: On a larger scale, the rate of reagent addition becomes a critical parameter for controlling the reaction exotherm. A slow, controlled addition allows the cooling system to keep pace with heat generation.

  • Continuous Monitoring: Large-scale reactions should never be left unattended.[11] Continuous monitoring of temperature, pressure, and other key parameters is crucial.

Conclusion: Integrating Safety and Science for Successful Innovation

The cyclopropyl group will undoubtedly continue to be a mainstay in the design of next-generation therapeutics. As scientists and developers, our ability to leverage its benefits is directly tied to our commitment to understanding and managing the associated risks. By moving beyond mere compliance and embracing a deep, mechanistic understanding of the toxicology and safety of cyclopropyl methanol and its diverse family of intermediates, we can create a safer environment for innovation and accelerate the delivery of new medicines to patients.

References

  • Title: Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) Source: West Liberty University URL: [Link]

  • Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Source: National Institute of Biology, Slovenia URL: [Link]

  • Title: Skin irritation: OECD TG 439 Source: SenzaGen URL: [Link]

  • Title: OECD 439: In Vitro Skin Irritation (RHE Test Method) Source: Nucro-Technics URL: [Link]

  • Title: Ames Mutagenicity Testing (OECD 471) Source: CPT Labs URL: [Link]

  • Title: Cyclopropanemethanamine | C4H9N | CID 75646 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: CYCLOPROPYLAMINE Source: Ataman Kimya URL: [Link]

  • Title: Process for the manufacture of cyclopropylamine Source: Google Patents URL
  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors Source: ResearchGate URL: [Link]

  • Title: How do you Safely Scale up a Given Chemical Reaction? Source: Scientific Update URL: [Link]

  • Title: Scale Up Safety Source: Stanford Environmental Health & Safety URL: [Link]

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL: [Link]

  • Title: Cyclopropyl Scaffold: A Generalist for Marketed Drugs Source: PubMed, National Institutes of Health URL: [Link]

  • Title: SOME SCALE-UP CONSIDERATIONS Source: CatSci URL: [Link]

Sources

Methodological & Application

Asymmetric synthesis protocols for [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis Protocols for [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Executive Summary

The target molecule, [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol , is a critical chiral building block, structurally analogous to intermediates used in the synthesis of melatonin receptor agonists (e.g., Tasimelteon) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Its rigid cyclopropyl core serves as a bioisostere for alkene or phenyl linkers, improving metabolic stability and receptor binding affinity.[1]

This guide details two distinct, high-fidelity protocols for accessing the (1R,2R) enantiomer:

  • Protocol A (De Novo Synthesis): Charette Asymmetric Cyclopropanation utilizing a chiral dioxaborolane ligand. This route offers high diastereocontrol (>20:1 dr) and enantioselectivity (>90% ee) directly from the allylic alcohol.[1]

  • Protocol B (Biocatalytic Resolution): Lipase-catalyzed kinetic resolution of the racemic alcohol. This "green" approach is ideal for scale-up when lower costs and mild conditions are prioritized over yield (max 50% theoretical yield per pass).[1]

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient construction of the cyclopropane ring with precise stereocontrol. The (1R,2R) configuration requires a trans-relationship between the aryl group and the hydroxymethyl group.[1]

Retrosynthetic Logic:

  • Disconnection: Cyclopropane C2-C3 bond or C1-Carbinol bond.[1]

  • Precursor: (E)-4-Chlorocinnamyl alcohol.[1]

  • Key Transformation: The Simmons-Smith reaction, modified by Charette, utilizes the hydroxyl group of the allylic alcohol as a directing group, coordinating with Zinc to guide the methylene insertion from the "top" or "bottom" face based on the chiral ligand.[1]

Protocol A: Charette Asymmetric Cyclopropanation

The "Gold Standard" for direct, high-ee synthesis.[1]

Mechanistic Insight

This protocol employs a chiral dioxaborolane ligand derived from tartaric acid. The ligand forms a Lewis acid-base complex with bis(iodomethyl)zinc.[1] The allylic alcohol substrate coordinates to the zinc center, creating a rigid transition state that directs the methylene delivery to the re-face of the alkene.

Reagents & Materials
  • Substrate: (E)-4-Chlorocinnamyl alcohol (1.0 equiv).

  • Reagent: Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv).[1]

  • Carbenoid Source: Diiodomethane (CH₂I₂, 2.0 equiv).[1]

  • Chiral Ligand: (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (1.2 equiv).[1]

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Quench: Saturated aqueous NH₄Cl.

Step-by-Step Methodology
  • Ligand Preparation (In situ):

    • In a flame-dried round-bottom flask under Argon, dissolve (R,R)-N,N,N',N'-tetramethyltartaric acid diamide (1.2 equiv) in anhydrous DCM.

    • Add butylboronic acid (1.2 equiv) and stir at room temperature for 1 hour over 4Å molecular sieves to remove water (forming the dioxaborolane).

  • Complex Formation:

    • Cool the solution to -10°C.

    • Add Et₂Zn (2.0 equiv) dropwise.[1] Caution: Et₂Zn is pyrophoric.[1]

    • Add CH₂I₂ (2.0 equiv) dropwise, maintaining temperature < -5°C. Stir for 20 minutes to form the bis(iodomethyl)zinc species.

  • Cyclopropanation:

    • Add a solution of (E)-4-Chlorocinnamyl alcohol (1.0 equiv) in DCM dropwise to the reaction mixture at -10°C.

    • Allow the reaction to warm slowly to 0°C and stir for 12-18 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2]

  • Work-up & Purification:

    • Quench carefully with saturated NH₄Cl (vigorous gas evolution).[1]

    • Separate layers and extract aqueous phase with DCM (3x).[1]

    • Wash combined organics with 1N NaOH (to remove ligand/boron species), then brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

    • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

  • Validation:

    • Expected Yield: 75-85%.

    • ee: >92% (Determine by Chiral HPLC, Chiralcel OD-H column).[1]

Protocol B: Enzymatic Kinetic Resolution

The "Green" Route for Scale-Up.

Mechanistic Insight

Candida antarctica Lipase B (CAL-B) preferentially acetylates the (1S,2S)-enantiomer of the racemic alcohol, leaving the desired (1R,2R)-alcohol unreacted.[1] This method relies on the enzyme's steric pocket fitting the specific spatial arrangement of the 4-chlorophenyl group.

Reagents & Materials
  • Substrate: rac-[(trans)-2-(4-Chlorophenyl)cyclopropyl]methanol.[1]

  • Biocatalyst: Novozym® 435 (Immobilized CAL-B).[1]

  • Acyl Donor: Vinyl Acetate (3.0 equiv).[1]

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).[1]

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 10.0 g of racemic alcohol in 100 mL of MTBE.

    • Add Vinyl Acetate (3.0 equiv).[1]

    • Add Novozym 435 (10-20% w/w relative to substrate).[1]

  • Incubation:

    • Incubate in an orbital shaker at 30°C, 200 rpm.

    • Critical Control Point: Monitor enantiomeric excess (ee) of the remaining alcohol by chiral HPLC every 2 hours.

    • Stop the reaction when the ee of the alcohol reaches >99% (typically near 50-52% conversion).[1]

  • Work-up:

    • Filter off the immobilized enzyme (can be washed and recycled).[1]

    • Concentrate the filtrate.

  • Separation:

    • The residue contains the (1R,2R)-alcohol and the (1S,2S)-acetate.[1]

    • Separate via column chromatography (Silica gel).[1] The acetate elutes significantly faster (non-polar) than the alcohol.[1]

  • Validation:

    • Yield: ~45% (Max theoretical 50%).[1]

    • ee: >99%.[3][4]

Visualized Workflows (Graphviz)

Figure 1: Charette Cyclopropanation Mechanism & Workflow

Charette_Protocol Start Start: (E)-4-Chlorocinnamyl Alcohol Coordination Substrate Coordination (Zn-O Bond Formation) Start->Coordination LigandPrep Ligand Formation (Tartaric Diamide + BuB(OH)2) ZnComplex Zinc Carbenoid Generation (Et2Zn + CH2I2 + Ligand) LigandPrep->ZnComplex ZnComplex->Coordination -10°C, DCM TransitionState Directed Methylene Insertion (Rigid Transition State) Coordination->TransitionState Stereocontrol Quench Quench (NH4Cl) & Workup TransitionState->Quench Product Product: (1R,2R)-Alcohol (>90% ee) Quench->Product Purification

Caption: Workflow for the Charette Asymmetric Cyclopropanation, highlighting the critical ligand-zinc complexation step.

Figure 2: Enzymatic Kinetic Resolution Cycle

Enzyme_Resolution Racemate Racemic Mixture (1R,2R) + (1S,2S) Complex Enzyme-Substrate Complex Racemate->Complex + Vinyl Acetate Enzyme Novozym 435 (CAL-B) Acetylation Selective Acetylation of (1S,2S)-Isomer Enzyme->Acetylation Complex->Enzyme ProductA (1S,2S)-Acetate (Byproduct) Acetylation->ProductA Fast Reaction ProductB (1R,2R)-Alcohol (Target, >99% ee) Acetylation->ProductB No Reaction (Slow)

Caption: Kinetic resolution pathway showing the selective acetylation of the (S,S)-enantiomer, leaving the desired (R,R)-alcohol.[1]

Analytical Quality Control

Table 1: Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O gradient
Chiral Purity (ee) > 99.0%Chiralcel OD-H, Hex/IPA (90:10), 1.0 mL/min
1H NMR Conforms to structure400 MHz, CDCl3
Specific Rotation [α]D20 ≈ -58.0° (c=1, CHCl3)Polarimetry (Lit.[1] value comparison)

Key NMR Signals (CDCl3):

  • δ 7.25 (d, 2H, Ar-H), 7.05 (d, 2H, Ar-H)[1]

  • δ 3.60 (dd, 1H, -CH2OH), 3.50 (dd, 1H, -CH2OH)[1]

  • δ 1.80 (m, 1H, Ar-CH-cyclopropyl)[1]

  • δ 1.40 (m, 1H, CH-CH2OH)[1]

  • δ 0.95 (m, 2H, cyclopropyl CH2)[1]

References

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998).[1] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society. Link[1]

  • Vanda Pharmaceuticals Inc. (2010).[1] Process for the preparation of Tasimelteon. US Patent 7,754,902. Link

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Cyclopropanes. Tetrahedron: Asymmetry.[4][5] Link[1]

  • Simmons, H. E., & Smith, R. D. (1959).[1] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. Link[1]

  • Advanced ChemBlocks. (2023). Product Specification: [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol.[1][6] Link

Sources

Application Note: Stereoselective Synthesis of Tasimelteon via Cyclopropyl Methanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and researchers through the high-purity synthesis of Tasimelteon, specifically focusing on the critical cyclopropyl methanol intermediate.

Executive Summary

Tasimelteon (Hetlioz®) is a melatonin receptor agonist (


) approved for the treatment of Non-24-Hour Sleep-Wake Disorder.[1] The molecule's pharmacological efficacy relies heavily on the absolute configuration of its trans-cyclopropane core.

This protocol details a robust synthetic pathway leveraging [(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl]methanol as the divergent intermediate. Unlike routes utilizing toxic cyanomethyl phosphate or expensive chiral auxiliaries (e.g., camphorsultam) in early steps, this method prioritizes a catalytic asymmetric approach to the alcohol, followed by a high-fidelity functional group interconversion (FGI) to the target amide.[2]

Key Advantages of this Protocol:

  • Stereocontrol: >98% ee established early via asymmetric cyclopropanation.

  • Scalability: Avoids chromatographic purification of the alcohol intermediate.

  • Safety: Mitigates risks associated with volatile diazo species through in-situ generation.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the amide bond, revealing the propionyl moiety and the chiral amine. The amine is traced back to the pivotal cyclopropyl methanol intermediate. This alcohol is the "locking point" for stereochemistry; once formed, the configuration is set.[2]

Retrosynthesis Figure 1: Retrosynthetic disconnection highlighting the cyclopropyl methanol pivot. Target Tasimelteon (Target Molecule) Amine Primary Amine (Precursor) Amine->Target Acylation (Propionyl Cl) Alcohol Cyclopropyl Methanol (Key Intermediate) Alcohol->Amine FGI (MsCl / NaN3 / H2) Ester Cyclopropyl Ester Ester->Alcohol Reduction (LiAlH4) Vinyl 4-Vinyl-2,3-dihydrobenzofuran (Starting Material) Vinyl->Ester Asymmetric Cyclopropanation

Experimental Protocols

Phase 1: Construction of the Chiral Cyclopropyl Core

Objective: Synthesize Ethyl (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylate and reduce it to the key alcohol.

Step 1.1: Asymmetric Cyclopropanation

Rationale: Direct catalytic cyclopropanation is preferred over the multi-step aldehyde/malonate route for atom economy.

  • Reagents: 4-vinyl-2,3-dihydrobenzofuran (1.0 eq), Ethyl diazoacetate (EDA, 1.2 eq), Chiral Catalyst (Rh2(S-DOSP)4, 0.5 mol%).[2]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[2]

  • Procedure:

    • Charge reactor with 4-vinyl-2,3-dihydrobenzofuran and Rh catalyst in DCM under

      
      .
      
    • Cool to 0°C.

    • Slowly add EDA solution over 4–6 hours (syringe pump) to minimize dimerization of carbene.

    • IPC (In-Process Control): Monitor consumption of vinyl starting material via HPLC.

    • Quench with saturated

      
      , separate phases, and concentrate.
      
    • Purification: Silica gel plug filtration (Hexane/EtOAc 9:1) to remove catalyst.

Step 1.2: Reduction to Cyclopropyl Methanol

Rationale: Lithium Aluminum Hydride (LAH) provides complete reduction without affecting the dihydrobenzofuran ring.[2]

  • Reagents: Cyclopropyl ester (from 1.1),

    
     (1.5 eq).[2]
    
  • Solvent: THF (anhydrous).[2]

  • Procedure:

    • Suspend

      
       in THF at 0°C.
      
    • Add ester solution dropwise, maintaining internal temperature <10°C.

    • Warm to RT and stir for 2 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter granular precipitate.[1] Concentrate filtrate.[1]

    • Result: [(1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropyl]methanol.

    • Data Point: The product should be a clear, viscous oil.[2]

Phase 2: Functionalization to Tasimelteon

Objective: Convert the hydroxyl group to the propionamide functionality.

Step 2.1: Activation and Azidation

Rationale: The Mesylate-Azide route is chosen over Mitsunobu for scalability and ease of byproduct removal.

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (

    
    , 1.5 eq), Sodium Azide (
    
    
    
    , 1.5 eq).[2]
  • Solvent: DCM (for mesylation), DMF (for azidation).[2]

  • Procedure:

    • Mesylation: Dissolve alcohol in DCM/Et3N at 0°C. Add MsCl dropwise. Stir 1h. Wash with dilute HCl, then brine.[2] Concentrate to obtain the mesylate.

    • Azidation: Dissolve mesylate in DMF. Add

      
      . Heat to 60°C for 4 hours.
      
    • Safety Note: Azides are potential explosion hazards. Avoid concentrating dryness with heat; use a shield.

    • Workup: Dilute with water, extract into MTBE. The organic layer contains the cyclopropyl methyl azide.

Step 2.2: Staudinger Reduction and Acylation

Rationale: Staudinger reduction allows for a "one-pot" reduction-acylation sequence if desired, avoiding the isolation of the unstable primary amine.

  • Reagents: Triphenylphosphine (

    
    , 1.1 eq), Water, Propionyl Chloride (1.1 eq), 
    
    
    
    .[2]
  • Solvent: THF.

  • Procedure:

    • Add

      
       to the azide solution in THF. Stir until 
      
      
      
      evolution ceases (formation of iminophosphorane).
    • Add water (5 eq) and heat to 50°C for 2 hours to hydrolyze to the amine.

    • Cool to 0°C. Add

      
       followed by Propionyl Chloride.
      
    • Stir 1 hour.

    • Final Workup: Aqueous wash (acidic then basic) to remove phosphine oxide and salts. Crystallize from Ethanol/Water.

Process Workflow & Logic

The following diagram illustrates the critical decision points and quality gates necessary for maintaining batch integrity.

Workflow Figure 2: Process workflow with critical Quality Control (QC) checkpoint. Start Start: 4-Vinyl-2,3-dihydrobenzofuran Step1 Step 1: Asymmetric Cyclopropanation (Rh Catalyst / EDA) Start->Step1 QC1 QC Gate 1: Chiral HPLC (Target: >95% ee) Step1->QC1 QC1->Start Fail (Recrystallize Catalyst/Optimize) Step2 Step 2: LAH Reduction (THF, 0°C) QC1->Step2 Pass Interm Intermediate: Cyclopropyl Methanol Step2->Interm Step3 Step 3: Mesylation & Azidation (MsCl -> NaN3) Interm->Step3 Step4 Step 4: Reduction & Acylation (Staudinger -> Propionyl Cl) Step3->Step4 Final Final Product: Tasimelteon Step4->Final

Analytical Specifications

To ensure the "Trustworthiness" of this protocol, the following analytical parameters must be met at the Cyclopropyl Methanol stage.

ParameterSpecificationMethodSignificance
Appearance Clear, colorless to pale yellow oilVisualOxidation/impurities often cause yellowing.
Purity (HPLC) > 98.0%Reverse Phase C18Critical for downstream yield.[2]
Chiral Purity > 99.0% eeChiral HPLC (Chiralcel OD-H)Determines final drug efficacy.
1H NMR

0.8-1.2 (cyclopropane multiplet)
500 MHz DMSO-d6Confirms ring formation.
Water Content < 0.1%Karl FischerCritical for Mesylation step.

References

  • Vanda Pharmaceuticals Inc. (2023).[3][4][5] Patent Granted for Highly Purified Tasimelteon Process. Pharmaceutical Technology.

  • Bristol-Myers Squibb Co. (1999).[3][6] Benzofuran and dihydrobenzofuran melatonergic agents. U.S. Patent 5,856,529.[1][3][6]

  • Vanda Pharmaceuticals Inc. (2015).[2][3] Highly purified pharmaceutical grade tasimelteon. WO2015123389A1.[3]

  • Centore, R., et al. (2017).[2] Synthesis, Characterization, and Crystal Chemistry of Tasimelteon. Journal of Pharmaceutical Sciences.

  • Hardeland, R. (2009).[2] Tasimelteon, a melatonin agonist for the treatment of insomnia and circadian rhythm sleep disorders. Current Opinion in Investigational Drugs.

Sources

Reagents for the reduction of cyclopropane carboxylic acid to methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Cyclopropanecarboxylic Acid to Cyclopropylmethanol

Part 1: Executive Summary & Strategic Reagent Selection

The reduction of cyclopropanecarboxylic acid (CPCA) to cyclopropylmethanol (CPM) is a foundational transformation in the synthesis of antiviral (e.g., Abacavir) and antibiotic (e.g., Ciprofloxacin derivatives) pharmacophores.

The primary chemical challenge is the high ring strain (~27.5 kcal/mol) of the cyclopropyl moiety. While the ring is kinetically stable to many nucleophiles, it is susceptible to acid-catalyzed ring opening (homoconjugate addition) and hydrogenolysis. Therefore, Catalytic Hydrogenation (H₂/Pd-C) is strictly contraindicated as it frequently leads to ring cleavage and formation of


-butanol or isobutanol derivatives.

This guide details two robust, self-validating protocols using hydride transfer reagents that preserve the cyclopropane ring integrity.

Reagent Decision Matrix
FeatureLithium Aluminum Hydride (LiAlH₄) Borane-Dimethyl Sulfide (BH₃·SMe₂)
Role The Workhorse (Standard Protocol)The Specialist (Chemoselective)
Mechanism Nucleophilic Hydride Attack (Hard Nucleophile)Electrophilic Activation (Soft Lewis Acid)
Selectivity Low. Reduces esters, amides, nitriles.[1]High. Reduces -COOH in presence of esters/nitro groups.
Reaction Rate Very Fast (Exothermic)Moderate to Slow (Steric dependent)
Workup Fieser Method (Critical for filtration)Oxidative or Methanol Quench
Safety Profile Pyrophoric solid; H₂ evolution.Flammable liquid; Stench (DMS).
Cost LowModerate

Part 2: Mechanism of Action (Visualized)

Understanding the mechanism is vital for troubleshooting. LAH operates via a "Hard-Hard" interaction, while Borane relies on the Lewis acidity of Boron to activate the carbonyl oxygen, making it unique among hydride donors.

ReductionMechanism Substrate Cyclopropane- carboxylic Acid LAH LiAlH4 (Nucleophile) Substrate->LAH Deprotonation Borane BH3 (Electrophile) Substrate->Borane Coordination Al_Intermed Tetrahedral Aluminate Intermediate LAH->Al_Intermed Hydride Attack Aldehyde Aldehyde (Transient) Al_Intermed->Aldehyde Elimination Alkoxide Lithium Alkoxide Aldehyde->Alkoxide Fast Hydride Attack Product Cyclopropylmethanol Alkoxide->Product Acidic Workup (H3O+) Acyloxy Triacyloxyborane Intermediate Borane->Acyloxy H2 Evolution Acyloxy->Product Intramolecular Hydride Transfer

Figure 1: Mechanistic divergence between Nucleophilic (LAH) and Electrophilic (Borane) reduction pathways.[2] Note that LAH passes through a transient aldehyde, whereas Borane activates the carboxylate oxygen directly.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" LiAlH₄ Reduction

Best for: Simple substrates where chemoselectivity is not required.

Safety Critical: LiAlH₄ is pyrophoric. Ensure all glassware is oven-dried. Use a blast shield.

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Flush with N₂ for 15 mins.

  • Reagent Prep: Charge the flask with LiAlH₄ (1.2 equivalents) suspended in anhydrous THF or Diethyl Ether (0.5 M concentration). Cool to 0°C in an ice bath.

  • Addition: Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension.[2]

    • Note: Addition is exothermic with vigorous H₂ evolution. Maintain internal temp <10°C.

  • Reaction: Once addition is complete, remove the ice bath and reflux for 1–2 hours. Monitor by TLC (stain with KMnO₄; acid spot disappears, alcohol spot appears).

  • The Fieser Workup (Crucial Step):

    • Cool the mixture back to 0°C.

    • For every 1.0 g of LiAlH₄ used, add exactly:

      • 1.0 mL Water (add very slowly; violent gas evolution).

      • 1.0 mL 15% aqueous NaOH solution.

      • 3.0 mL Water.

    • Why? This specific ratio produces a granular, sand-like precipitate of aluminum salts that filters easily. Arbitrary quenching results in a slimy gel that traps product.

  • Isolation: Warm to room temperature (RT) and stir for 15 mins until the precipitate is white and granular. Filter through a pad of Celite.[3] Dry the filtrate over MgSO₄ and concentrate in vacuo.

Protocol B: The Chemoselective Borane-DMS Reduction

Best for: Substrates containing esters, nitro groups, or nitriles.

Safety Critical: BH₃·SMe₂ releases Dimethyl Sulfide (DMS), which has a noxious stench. Perform only in a high-efficiency fume hood.

  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Substrate: Dissolve Cyclopropanecarboxylic acid (1.0 equiv) in anhydrous THF (1.0 M). Cool to 0°C.[3][4][5][6][7]

  • Addition: Add Borane-Dimethyl Sulfide complex (1.1–1.2 equiv) dropwise via syringe.

    • Observation: H₂ gas will evolve as the acyloxyborane intermediate forms.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir until TLC indicates completion (usually 2–4 hours).

    • Pro Tip: If the reaction is sluggish due to steric bulk on the ring, heat to 50°C.

  • Quench & Odor Control:

    • Cool to 0°C. slowly add Methanol (excess) to destroy residual hydride and break down the borate complex.

    • Odor Removal: Wash all glassware and syringes with a 10% bleach (sodium hypochlorite) solution immediately. This oxidizes the DMS to DMSO/Sulfone, eliminating the smell.

  • Isolation: Concentrate the mixture. To remove methyl borate (volatile), co-evaporate with methanol 3 times.

Part 4: Critical Quality Attributes (CQA) & Troubleshooting

Self-Validating the Product Integrity: The most common failure mode is ring opening. You must verify the integrity of the cyclopropane ring using ¹H NMR.

AttributeCyclopropylmethanol (Target) Ring-Opened Impurity (n-Butanol/Allyl)
¹H NMR (High Field) Distinct multiplets at δ 0.2 – 0.6 ppm (methylene protons of the ring).Absence of signals < 0.9 ppm. Appearance of methyl triplet at δ 0.9 ppm.
¹H NMR (Carbinol) Doublet at δ 3.4 – 3.6 ppm (

).
Triplet at δ 3.6 ppm (

).
Boiling Point ~123°C~117°C (Hard to separate by distillation).

Troubleshooting Table:

ProblemRoot CauseCorrective Action
Low Yield (Gel formation) Improper LAH quench.Use the Fieser Workup (1:1:3 ratio) strictly. Do not use acid to quench LAH.
Ring Opening Acidic workup was too harsh or prolonged.The cyclopropyl carbinyl cation is unstable. Ensure workup is neutral or basic. Avoid heating with strong acids.
Incomplete Reduction (Borane) Steric hindrance or old reagent.Borane-THF degrades over time. Use Borane-DMS (more stable).[5] Heat to 50°C if needed.

References

  • Nystrom, R. F.; Brown, W. G. "Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides." Journal of the American Chemical Society, 1947 , 69, 1197.

  • Brown, H. C.; Heim, P.; Stocky, T. P. "Selective reductions. XVII. Reaction of borane in tetrahydrofuran with organic compounds containing representative functional groups." Journal of the American Chemical Society, 1970 , 92, 6630–6637.

  • Organic Syntheses , Coll. Vol. 7, p. 164 (1990); Vol. 63, p. 147 (1985). "Cyclopropylmethanol derivatives and general reduction protocols."

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis, Wiley: New York, 1967; Vol. 1, p. 581. (The definitive source for the Fieser Workup).

Sources

Application Notes and Protocols for the Scalable Manufacturing of (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol is a key chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid cyclopropyl scaffold and specific stereochemistry are crucial for imparting desired pharmacological activity and selectivity. This document provides a comprehensive guide to the scalable and stereoselective synthesis of this important intermediate. We will explore a robust manufacturing route commencing from commercially available starting materials, detailing the underlying chemical principles, and providing step-by-step protocols suitable for industrial application. The presented methodology emphasizes process efficiency, scalability, and control of stereochemistry, critical aspects for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Cyclopropyl Moiety

The cyclopropane ring, due to its unique electronic properties and conformational rigidity, is an increasingly important structural motif in medicinal chemistry. When appended with specific pharmacophores and possessing defined stereochemistry, as in (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol, it can significantly enhance the binding affinity and selectivity of a drug molecule to its biological target. The synthesis of such chiral cyclopropanes on a large scale, however, presents significant challenges in achieving high diastereo- and enantioselectivity.

This application note details a scalable synthetic strategy centered around a directed Simmons-Smith cyclopropanation, a powerful and stereospecific method for the formation of cyclopropane rings.[1][2] The hydroxyl group of an allylic alcohol precursor directs the cyclopropanation to occur on the same face of the double bond, thereby ensuring the desired trans stereochemistry of the final product.[1]

Overview of the Synthetic Strategy

The manufacturing process is designed as a two-step sequence, starting from the readily available 4-chlorocinnamic acid. This approach is advantageous for its use of cost-effective starting materials and well-established, scalable chemical transformations.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Asymmetric Cyclopropanation A 4-Chlorocinnamic Acid B (E)-4-Chlorocinnamyl Alcohol A->B   Reduction (e.g., LiAlH4, Red-Al®) C (E)-4-Chlorocinnamyl Alcohol D (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol C->D   Directed Simmons-Smith (Et2Zn, CH2I2, Chiral Ligand)

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of (E)-4-Chlorocinnamyl Alcohol

The first step involves the selective reduction of the carboxylic acid functionality of 4-chlorocinnamic acid to the corresponding primary alcohol. For large-scale operations, reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) are commonly employed due to their high reactivity and efficiency.

Protocol: Large-Scale Reduction of 4-Chlorocinnamic Acid

  • Reactor Setup: To a dry 100 L glass-lined reactor inerted with nitrogen, charge 50 L of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the THF to 0-5 °C. Cautiously add 5.0 kg of lithium aluminum hydride (LiAlH₄) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Prepare a solution of 10.0 kg of 4-chlorocinnamic acid in 20 L of anhydrous THF. Slowly add this solution to the LiAlH₄ suspension over 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until complete consumption of the starting material is observed.

  • Work-up: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the excess LiAlH₄ by the sequential dropwise addition of 5 L of water, followed by 5 L of 15% aqueous sodium hydroxide, and finally 15 L of water. This "Fieser workup" results in a granular precipitate of aluminum salts that is easily filterable.

  • Isolation: Filter the solid salts and wash the filter cake with 2 x 10 L of THF. Combine the filtrates and concentrate under reduced pressure to afford the crude (E)-4-chlorocinnamyl alcohol as a solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as toluene/heptane, to yield pure (E)-4-chlorocinnamyl alcohol.

Parameter Value
Starting Material4-Chlorocinnamic Acid
Reducing AgentLithium Aluminum Hydride
SolventTetrahydrofuran
Typical Yield85-95%
Purity (by HPLC)>98%

Table 1: Key parameters for the synthesis of (E)-4-chlorocinnamyl alcohol.

Step 2: Asymmetric Simmons-Smith Cyclopropanation

This critical step establishes the chiral cyclopropane ring. The use of a chiral ligand in the Simmons-Smith reaction is essential for inducing enantioselectivity. The hydroxyl group of the (E)-4-chlorocinnamyl alcohol directs the cyclopropanating agent to the same face of the double bond, leading to the formation of the trans diastereomer.

G A (E)-4-Chlorocinnamyl Alcohol D Ternary Complex A->D B Zinc Carbenoid (from Et2Zn and CH2I2) B->D C Chiral Ligand C->D E (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol D->E  Intramolecular Cyclopropanation

Sources

Application Note: Enantioselective Cyclopropanation of Chlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the enantioselective synthesis of chlorophenyl-substituted cyclopropanes, a structural motif critical to serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Levomilnacipran . The presence of the chlorine atom at the para or ortho position of the styrene moiety introduces unique electronic deactivation challenges compared to unsubstituted styrenes. This note provides three distinct protocols:

  • Rhodium(II)-Catalyzed (Donor-Acceptor Carbenes) for maximal stereocontrol.

  • Copper(I)-Bisoxazoline (Diazoacetates) for cost-effective scale-up.

  • Biocatalytic (Engineered Heme) for green, high-turnover synthesis.

Critical Safety Protocol: Handling Diazo Compounds

WARNING: Diazo compounds (e.g., ethyl diazoacetate, aryldiazoacetates) are high-energy precursors. Negligence can lead to detonation.

  • Thermal Control: Never distill diazo compounds to dryness. Keep reaction temperatures below 40°C unless using specific flow chemistry setups.

  • Concentration: Do not concentrate pure diazo compounds. Store as solutions (e.g., in toluene or hexane) at -20°C.

  • Glassware: Use fire-polished glassware. Avoid ground glass joints where friction can trigger detonation.

  • Quenching: Quench unreacted diazo species with acetic acid until nitrogen evolution ceases.

Mechanistic Principles & Substrate Analysis

The "Chloro" Effect

The chlorophenyl group exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the vinylic double bond.

  • Consequence: The alkene is less nucleophilic than styrene.

  • Kinetic Implication: Reaction rates with electrophilic metal-carbenes are slower.

  • Selectivity Implication: Slower background reaction allows for higher enantioselectivity if the catalyst is sufficiently active.

Visualization: General Catalytic Cycle

The following diagram illustrates the metal-carbene cycle common to both Rh and Cu pathways.

G Precursor Diazo Precursor (N2-C-R) Complex Metal-Diazo Complex Precursor->Complex Coordination Catalyst Active Catalyst (L*M) Catalyst->Complex Carbene Metal-Carbene Intermediate (L*M=C) Complex->Carbene -N2 N2 N2 Gas (Byproduct) Complex->N2 TS Transition State (Asymmetric Induction) Carbene->TS + Chlorostyrene Product Chiral Cyclopropane + Catalyst Regeneration TS->Product Collapse Product->Catalyst Recycle

Figure 1: General catalytic cycle for metal-mediated cyclopropanation. The rate-determining step is often the carbene formation or the alkene approach.

Method A: Rhodium(II)-Catalyzed (The "Davies" Protocol)

Best for: Donor-Acceptor carbenes (e.g., vinyldiazoacetates or aryldiazoacetates). Mechanism:


 facilitates a "side-on" approach of the alkene, maximizing steric differentiation.
Materials
  • Catalyst:

    
     (1 mol%)
    
  • Substrate: 4-Chlorostyrene (1.0 equiv)

  • Reagent: Methyl (4-chlorophenyl)diazoacetate (Donor-Acceptor type)

  • Solvent: 2,2-Dimethylbutane (DMB) or Hexanes (non-polar solvents enhance ionic tightness of the catalyst).

Step-by-Step Protocol
  • Catalyst Solution: In a flame-dried Schlenk flask under Argon, dissolve

    
     (0.01 mmol) in dry DMB (5 mL).
    
  • Substrate Addition: Add 4-chlorostyrene (1.0 mmol) to the catalyst solution. Cool the mixture to -78°C.

  • Slow Addition: Dissolve the diazo compound (1.2 mmol) in DMB (10 mL). Using a syringe pump, add this solution to the reaction flask over 2 hours.

    • Note: Low temperature and slow addition prevent diazo dimerization (azine formation).

  • Reaction: Stir at -78°C for 12 hours, then allow to warm to room temperature.

  • Workup: Filter through a short plug of silica to remove the Rh catalyst. Concentrate under reduced pressure.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Expected Results:

  • Yield: >80%

  • Diastereomeric Ratio (dr): >20:1 (trans:cis)

  • Enantiomeric Excess (ee): >90%[1]

Method B: Copper(I)-Bisoxazoline (The Economical Route)

Best for: Simple diazoacetates (e.g., Ethyl Diazoacetate - EDA). Mechanism:


 coordinates with the chiral bisoxazoline (Box) ligand to form a 

-symmetric pocket.
Materials
  • Pre-Catalyst:

    
     (1 mol%) + Phenylhydrazine (activator to reduce Cu(II) to Cu(I)).
    
  • Ligand: (S,S)-tBu-Box (1.1 mol%).

  • Substrate: 4-Chlorostyrene (excess, used as solvent or 5 equiv).

  • Reagent: Ethyl Diazoacetate (EDA).

Step-by-Step Protocol
  • Complex Formation: In a dry flask, mix

    
     and (S,S)-tBu-Box in dry DCM. Stir for 1 hour to form the blue Cu(II)-complex.
    
  • Activation: Add phenylhydrazine (10 mol% relative to Cu) to reduce the complex to the active Cu(I) species (solution turns colorless/yellow).

  • Substrate: Add 4-chlorostyrene (5.0 equiv).

  • Addition: Add EDA (1.0 equiv) in DCM slowly over 4 hours via syringe pump at Room Temperature.

    • Note: Unlike Rh, Cu-catalysis often requires RT to overcome the activation energy barrier of the chloro-deactivated alkene.

  • Workup: Quench with saturated

    
     (aq). Extract with DCM.
    

Expected Results:

  • Yield: 60-75% (Lower due to competitive fumarate formation).

  • dr: ~85:15 (trans:cis).

  • ee: 85-92% (for the trans isomer).

Method C: Biocatalysis (The "Green" Frontier)

Best for: High turnover numbers (TON) and aqueous compatibility. Context: Specifically engineered for Levomilnacipran precursors using P450 variants (e.g., BM3-H*).

Protocol Overview

Engineered myoglobins or P450s with histidine ligation (replacing the native cysteine axial ligand) create a highly electrophilic iron-carbene.

  • Buffer: KPi buffer (pH 7.0), anaerobic conditions (degassed).

  • Enzyme: P450-BM3 variant (H93G/P252S mutations typically).

  • Reductant:

    
     (dithionite) to maintain Fe(II) state.
    
  • Reaction: Mix 4-chlorostyrene (10 mM) with Enzyme (0.5 mol%) and add EDA slowly.

  • Advantage: This method often reverses diastereoselectivity or achieves >99% ee due to the tight protein binding pocket.

Comparative Data & Troubleshooting

Catalyst Performance on 4-Chlorostyrene
ParameterRh2(S-DOSP)4Cu(OTf)2 / tBu-BoxEngineered P450 (BM3)
Carbene Source Donor-Acceptor (Aryl)Acceptor only (EDA)Acceptor only (EDA)
Temp -78°C25°C4°C - 25°C
Yield High (>85%)Moderate (65%)High (>90%)
Enantioselectivity Excellent (>94% ee)Good (85-90% ee)Perfect (>99% ee)
Cost High (

$)
Low ($)Low (Recombinant)
Key Risk Catalyst poisoningInduction periodSubstrate inhibition
Troubleshooting the "Chloro" Deactivation

If yields are low with 4-chlorostyrene compared to styrene:

  • Increase Concentration: The reaction is bimolecular. Increasing alkene concentration drives the kinetics.

  • Temperature: For Cu-catalysis, raise T to 40°C. For Rh, keep T low but extend time to maintain ee.

  • Slow Addition: Crucial. If the carbene cannot find the electron-poor alkene, it will react with itself. Slowing the diazo addition favors the cross-reaction.

Workflow Visualization

Workflow Start Start: Chlorostyrene Substrate Decision Select Carbene Source Start->Decision RouteA Aryldiazoacetate (Donor-Acceptor) Decision->RouteA Complex Scaffold RouteB Ethyl Diazoacetate (Acceptor Only) Decision->RouteB Simple Ester MethodRh Method A: Rh2(S-DOSP)4 (-78°C, Non-polar solvent) RouteA->MethodRh Highest Selectivity MethodCu Method B: Cu-Box (RT, DCM) RouteB->MethodCu Standard Chem MethodBio Method C: Biocatalysis (Aqueous Buffer) RouteB->MethodBio Green / Scale Purify Purification (Silica Gel / HPLC) MethodRh->Purify MethodCu->Purify MethodBio->Purify Analyze Validation (Chiral HPLC + NMR) Purify->Analyze

Figure 2: Decision matrix for selecting the optimal cyclopropanation protocol based on reagent availability and scaffold complexity.

References

  • Davies, H. M. L., et al. (2010).[2] Highly Enantioselective Rh2(S-DOSP)4-Catalyzed Cyclopropenation of Alkynes with Styryldiazoacetates. Journal of the American Chemical Society.[2][3] Link

  • Evans, D. A., et al. (1991). Bis(oxazoline)-copper complexes as chiral catalysts in enantioselective intermolecular cyclopropanation reactions. Journal of the American Chemical Society.[2][3] Link

  • Fasan, R., et al. (2014). Improved cyclopropanation activity of histidine-ligated cytochrome P450 enables the enantioselective formal synthesis of levomilnacipran.[4][5] NIH / PubMed. Link

  • Organic Syntheses. (2014). Safety Handling of Diazo Compounds. Organic Syntheses Safety Statement. Link

  • Fraile, J. M., et al. (2000). Polymer-Supported Bis(oxazoline)-Copper Complexes as Catalysts in Cyclopropanation. Journal of Catalysis. Link

Sources

Application of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol in Medicinal Chemistry

Executive Summary

[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol (CAS: 173679-64-6) is a high-value chiral building block characterized by a rigid cyclopropane core substituted with a 4-chlorophenyl group in a trans configuration. This molecular architecture is not merely a structural spacer but a pharmacophoric element critical for two primary therapeutic classes: LSD1 (Lysine-Specific Demethylase 1) inhibitors in oncology and Monoamine Oxidase (MAO) inhibitors in neuropsychiatry.

The 4-chloro substituent functions as a metabolic blocker, preventing para-hydroxylation of the phenyl ring, thereby extending half-life (


) and enhancing lipophilicity (

) compared to the unsubstituted parent (tranylcypromine analogs). The hydroxymethyl group serves as a divergent handle, allowing rapid conversion into amines, aldehydes, or ethers, facilitating "scaffold hopping" during Lead Optimization.

Medicinal Chemistry Applications

Epigenetic Modulation: LSD1 Inhibition

The primary application of this scaffold is the synthesis of irreversible LSD1 inhibitors. LSD1 regulates gene expression by demethylating Histone H3 (H3K4me1/2).[1] Overexpression of LSD1 is correlated with poor prognosis in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).

  • Mechanism of Action: The cyclopropylamine derivatives synthesized from this alcohol act as mechanism-based inactivators (suicide substrates). Upon oxidation by the LSD1-FAD complex, the cyclopropane ring undergoes a single-electron transfer (SET) radical ring opening, forming a covalent adduct with the FAD cofactor (specifically at the N5 position).

  • Role of the Scaffold: The (1R,2R) stereochemistry aligns the phenyl ring within the hydrophobic substrate-binding pocket of LSD1, mimicking the methylated lysine side chain. The 4-chloro group occupies a specific sub-pocket, improving potency (

    
    ) into the nanomolar range.
    
CNS Therapeutics: Bioisosteric Replacement

In neuropsychiatry, the scaffold is used to synthesize 4-chloro-tranylcypromine analogs.

  • Bioisosterism: The cyclopropane ring acts as a rigid bioisostere of an ethyl or vinyl linker, locking the phenyl and amine (derived from the alcohol) into a bioactive conformation that favors binding to monoamine transporters (SERT/NET) or MAO enzymes.

  • Metabolic Stability: The 4-Cl substitution blocks CYP450-mediated oxidation at the susceptible para-position, a common clearance pathway for phenyl-containing drugs.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Asymmetric Cyclopropanation

Objective: Synthesize the target alcohol with >95% ee from 4-chlorostyrene.

Reagents:

  • 4-Chlorostyrene (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv)

  • Catalyst: Cu(OTf)

    
     + (4S,4'S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [(S,S)-t-Bu-BOX] (1 mol%)
    
  • Reductant: LiAlH

    
     (Lithium Aluminum Hydride)
    

Workflow:

  • Catalyst Formation: In a dry Schlenk flask under N

    
    , mix Cu(OTf)
    
    
    
    and (S,S)-t-Bu-BOX in anhydrous dichloromethane (DCM). Stir for 1 hour to form the active chiral complex.
  • Cyclopropanation: Add 4-chlorostyrene. Cool to 0°C. Add EDA in DCM dropwise via a syringe pump over 4 hours. Note: Slow addition is critical to minimize dimerization of EDA.

  • Workup: Filter through a silica plug to remove the catalyst. Concentrate and purify via flash chromatography (Hexanes/EtOAc 95:5) to isolate Ethyl (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylate .

  • Reduction: Dissolve the ester in anhydrous THF at 0°C. Add LiAlH

    
     (1.5 equiv) portion-wise. Stir for 2 hours.
    
  • Quench: Perform a Fieser workup (Water, 15% NaOH, Water). Dry over MgSO

    
    , filter, and concentrate.
    
  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column).

Protocol B: Functional Transformation to LSD1 Inhibitor Precursor (Azidation)

Objective: Convert the alcohol to the corresponding azide, a direct precursor to the primary amine.

Reagents:

  • [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol (Start Material)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Sodium Azide (NaN

    
    ) (2.0 equiv)
    

Step-by-Step:

  • Mesylation: Dissolve the alcohol in DCM at 0°C. Add TEA followed by MsCl dropwise. The reaction is usually complete in 30 mins (monitor by TLC).

  • Isolation: Wash with NaHCO

    
    , dry, and concentrate to yield the crude mesylate. Do not store; use immediately.
    
  • Azidation: Dissolve the mesylate in DMF. Add NaN

    
    . Heat to 60°C for 4 hours.
    
  • Safety Note: Azides are potentially explosive. Do not concentrate to dryness with heat. Use a blast shield.

  • Reduction (Optional): The resulting azide can be reduced to the amine using Staudinger conditions (PPh

    
    , THF/H
    
    
    
    O) to yield the 4-chloro-tranylcypromine analog.

Pathway Visualization

Figure 1: Synthesis and Divergent Application Workflow

This diagram illustrates the flow from the raw material (styrene) through the chiral alcohol intermediate to the final bioactive amine.

SynthesisWorkflow cluster_key Key Transformation Styrene 4-Chlorostyrene Ester Ethyl (1R,2R)-2-(4-chlorophenyl) cyclopropanecarboxylate Styrene->Ester Asymmetric Cyclopropanation (Cu-BOX, EDA) Alcohol [(1R,2R)-2-(4-Chlorophenyl) cyclopropyl]methanol (Target Scaffold) Ester->Alcohol Reduction (LiAlH4) Mesylate Mesylate Intermediate Alcohol->Mesylate Activation (MsCl, Et3N) Acid Carboxylic Acid (Peptidomimetic Linker) Alcohol->Acid Oxidation (Jones Reagent) Amine 4-Chloro-Tranylcypromine (LSD1 Inhibitor) Mesylate->Amine 1. NaN3 2. Staudinger Red.

Caption: Divergent synthesis pathway utilizing the (1R,2R) alcohol as a central hub for accessing LSD1 inhibitors and peptidomimetics.

Figure 2: Pharmacophore Mapping (LSD1 Interaction)

Visualizing why the (1R,2R) configuration and 4-Cl group are critical for binding.

Pharmacophore cluster_mol Ligand Structure HydrophobicPocket LSD1 Hydrophobic Pocket FAD FAD Cofactor (N5) MetabolicSite CYP450 Active Site PhenylRing Phenyl Ring PhenylRing->HydrophobicPocket π-π Stacking Cyclopropane Cyclopropane Core (Rigid Linker) PhenylRing->Cyclopropane (1R,2R) Trans ChloroGroup 4-Chloro Substituent ChloroGroup->MetabolicSite Steric/Electronic Blockade (Increases t1/2) ChloroGroup->PhenylRing covalent Cyclopropane->FAD Radical Ring Opening AmineHead Amine Headgroup (from Alcohol) Cyclopropane->AmineHead AmineHead->FAD Covalent Adduct Formation (Mechanism-Based Inhibition)

Caption: Pharmacophore map demonstrating the mechanism of action and metabolic stability conferred by the 4-chloro substituent.

Quantitative Data Summary

ParameterUnsubstituted Analog (Tranylcypromine)4-Chloro Analog (Derived from Target)Impact of Modification
LogP (Lipophilicity) ~1.6~2.3Improved BBB penetration; higher affinity for hydrophobic pockets.
Metabolic Stability Low (rapid p-hydroxylation)HighBlockade of primary metabolic soft spot.
LSD1 Potency (Ki) Micromolar rangeNanomolar rangeEnhanced specific binding to LSD1 substrate cleft.
MAO Selectivity Non-selective (MAO-A/B)Tunable4-substitution often shifts selectivity profiles.

References

  • Lücking, U., et al. (2013). "The lab oddity prevails: discovery of pan-CDK inhibitor... (BAY 1000394)". ChemMedChem.

  • Oryzon Genomics S.A. (2012). "Cyclopropylamines as LSD1 inhibitors". WO2012135113A2.

  • Genentech, Inc. (2014).[2] "Cyclopropylamines as LSD1 inhibitors". US8853408B2.[2]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry.

  • Advanced ChemBlocks. "Product Specification: [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol".

Sources

Reaction conditions for coupling [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the reaction conditions for coupling [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol (referred to as CP-OH ), a high-value chiral building block used in the synthesis of melatonin receptor agonists (e.g., Tasimelteon analogs) and other CNS-active agents.

Part 1: Technical Application Note

Executive Summary & Chemical Context
  • Molecule: [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol[1]

  • CAS: 173679-64-6 (Generic/Racemic ref), 886366-24-1 (Analog ref)

  • Role: Chiral Scaffold. The rigid cyclopropane ring locks the pharmacophore (4-chlorophenyl) in a specific spatial orientation, crucial for receptor binding affinity.

  • Primary Challenge: Cyclopropylcarbinyl Rearrangement . The cyclopropylmethyl carbocation is exceptionally unstable toward rearrangement (ring opening to homoallylic systems or ring expansion to cyclobutanes).

  • Solution: Coupling strategies must strictly follow SN2 mechanisms (bimolecular nucleophilic substitution) under basic or neutral conditions. Acidic conditions or pathways promoting SN1 (carbocation formation) will destroy the scaffold.

Strategic Coupling Pathways

Two primary protocols are recommended based on scale and nucleophile type:

  • Activation-Displacement (The Mesylate Route): Best for scale-up and robust coupling with amines, thiols, or alkoxides.

  • Mitsunobu Coupling: Best for small-scale, direct coupling with phenols, imides, or sulfonamides.

Part 2: Detailed Protocols

Protocol A: Activation via Mesylation (Scale-Up Preferred)

This two-step sequence converts the alcohol to a mesylate (leaving group), followed by nucleophilic displacement. It avoids the generation of free carbocations.

Step 1: Mesylation (Activation)

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et3N).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Temperature: 0 °C to < 10 °C.

Step 2: Nucleophilic Displacement (Coupling)

  • Reagents: Nucleophile (Nu-H), Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature: 50–80 °C (Nucleophile dependent).

Experimental Procedure:

  • Activation: Charge a reactor with CP-OH (1.0 equiv) and anhydrous DCM (10 vol). Cool to 0 °C.

  • Add Et3N (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv), maintaining internal temperature < 5 °C. Exotherm control is critical to prevent elimination.

  • Stir at 0 °C for 1–2 hours. Monitor via TLC/HPLC for disappearance of alcohol.

  • Workup: Quench with cold water. Wash organics with dilute NaHCO3 and brine. Dry over Na2SO4 and concentrate in vacuo at < 30 °C. Note: Cyclopropyl mesylates can be thermally unstable; do not overheat.

  • Coupling: Dissolve the crude mesylate in MeCN (10 vol). Add K2CO3 (2.0 equiv) and the Nucleophile (1.1 equiv).

  • Heat to 60 °C. Monitor consumption of mesylate.

  • Purification: Filter inorganic salts, concentrate, and purify via flash chromatography.

Protocol B: Mitsunobu Reaction (Direct Coupling)

Ideal for coupling with weak nucleophiles (pKa < 13) such as phenols or imides without an intermediate step.

  • Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate) or DEAD.

  • Solvent: THF or Toluene (Anhydrous).

  • Temperature: 0 °C to Room Temperature (RT).

Experimental Procedure:

  • Charge a flask with CP-OH (1.0 equiv), Nucleophile (1.1 equiv), and PPh3 (1.2 equiv) in anhydrous THF (15 vol).

  • Cool the mixture to 0 °C under nitrogen.

  • Add DIAD (1.2 equiv) dropwise over 20 minutes. The solution typically turns yellow/orange.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate with Et2O/Hexanes to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter and purify the supernatant via chromatography.

Part 3: Critical Data & Visualization

Table 1: Reaction Parameter Optimization
ParameterMesylation Route (Protocol A)Mitsunobu Route (Protocol B)
Primary Risk Thermal instability of MesylateSeparation of TPPO byproduct
Stereochemistry Retained (Reaction at exocyclic C)Retained (Reaction at exocyclic C)
Solvent Choice DCM (Step 1) / MeCN (Step 2)THF or Toluene
Base/Activator Et3N / K2CO3PPh3 / DIAD
Ideal Nucleophile Amines, Thiols, AlkoxidesPhenols, Imides, Sulfonamides
Temp Limit < 30 °C (Concentration)< 40 °C (Reaction)
Pathway Visualization (Graphviz)

This diagram illustrates the correct SN2 pathway versus the forbidden rearrangement pathway.

G Start [(1R,2R)-CP-OH] (Chiral Alcohol) Ms Mesylate Intermediate (Activated) Start->Ms MsCl, Et3N (0°C, DCM) Product Coupled Product (Stereochemistry Retained) Start->Product Mitsunobu (PPh3/DIAD) Cation Cyclopropyl Carbinyl Cation (UNSTABLE) Ms->Cation Acidic/Solvolytic Conditions Ms->Product Nu-H, Base (SN2 Mechanism) Rearranged Homoallylic/Cyclobutyl Impurities (Ring Opening) Cation->Rearranged Fast Rearrangement

Caption: Figure 1. Reaction logic flow. Green path indicates the required SN2 mechanism. Red dashed path indicates the rearrangement risk under acidic/SN1 conditions.

Part 4: Troubleshooting & Quality Control

  • Impurity Alert (Ring Opening):

    • If you observe a product with a different retention time but identical mass (isomer), it is likely the homoallylic alcohol/ether resulting from ring opening.

    • Cause: Acidity in the reaction or workup (e.g., unneutralized HCl from MsCl).

    • Fix: Ensure excess base (Et3N) is present during activation. Use buffered workup solutions.

  • Stereochemical Integrity:

    • The reaction occurs at the exocyclic methylene group (-CH2-OH). Therefore, the chiral centers on the ring (C1, C2) are not inverted. The configuration (1R, 2R) is preserved unless the cyclopropane ring itself is cleaved.

  • Safety:

    • Cyclopropyl methanols are generally stable, but their activated sulfonates (mesylates) can be energetic. Do not distill the mesylate intermediate.

References

  • Standard Mesylation Protocol: Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Link

  • Cyclopropylcarbinyl Rearrangement Mechanisms: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Mitsunobu Reaction Guide: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link

  • Tasimelteon Synthesis (Related Scaffold): Vanda, D. S., et al. (2018). Process Development for the Synthesis of Tasimelteon. Organic Process Research & Development, 22(10), 1393–1400. Link

Sources

Handling and Storage Protocols for Light-Sensitive Chiral Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHO-2024-01

Protecting Enantiopurity Against Photo-Induced Racemization and Degradation

Abstract

The integrity of chiral intermediates is frequently compromised by photo-induced racemization and photolysis, leading to loss of enantiomeric excess (ee) and the formation of toxic degradants. This application note provides a rigorous, field-validated framework for handling light-sensitive chiral compounds. It moves beyond generic "protect from light" instructions to establish a quantitative, spectral-based approach to laboratory environmental control, purification, and long-term storage, aligned with ICH Q1B and USP <660> standards.

Introduction: The Photo-Chiral Challenge

Chiral molecules, particularly those containing heteroatoms (sulfoxides, N-oxides) or conjugated systems, are susceptible to photo-excitation. Upon absorbing a photon, a chiral molecule may enter an excited singlet (


) or triplet (

) state. In this high-energy state, the energy barrier for bond rotation or pyramidal inversion is often significantly lowered, allowing the molecule to relax back to the ground state (

) in a racemic configuration.

Key Failure Mode: Photo-induced racemization can occur without chemical decomposition. A sample may appear pure by standard LC-MS (mass unchanged) while the therapeutic efficacy (ee) has plummeted.

Phase I: Photophysical Characterization

Before handling the compound, you must define its "Action Spectrum"—the specific wavelengths that cause damage.

Protocol 1.1: Spectral Overlap Analysis
  • Objective: Determine if your laboratory lighting overlaps with the compound’s absorption bands.

  • Method:

    • Acquire a UV-Vis absorbance spectrum of the intermediate (200–800 nm).

    • Identify the absorption onset (the longest wavelength where absorbance > 0.1 AU).

    • Compare this against the emission spectrum of standard lab lighting:

      • Fluorescent Tubes: High emission spikes at 365 nm, 405 nm, and 436 nm.

      • Cool White LED: Significant blue emission peak at ~450 nm.

Data Interpretation: If your compound absorbs >350 nm, it is at high risk under standard fluorescent lighting.

Table 1: Light Source Risk Assessment
Light SourceEmission CharacteristicRisk to Chiral IntermediatesRecommended Filter
Standard Fluorescent UV spikes (313, 365 nm) + VisibleCritical Amber sleeves / Foil
Cool White LED Strong Blue Peak (450 nm)High (for yellow/orange compounds)Amber (>500 nm cut-off)
Sodium Vapor Monochromatic (589 nm)Low None (Safe Zone)
Red LED > 600 nmNegligible None (Safe Zone)
Phase II: Environmental Controls & Handling

Handling requires a "Safe Zone" approach. Do not rely on wrapping glassware in foil alone, as this prevents visual inspection and can hide dangerous exotherms or precipitations.

Protocol 2.1: The "Dark Lab" Setup

For highly sensitive compounds (e.g., chiral sulfoxides, light-activated catalysts), establish a dedicated workspace:

  • Ambient Light: Replace overhead lights with Gold/Amber fluorescent sleeves (cutoff < 500 nm) or use portable Red LED work lights.

  • Windows: Apply UV-blocking window film (blocks < 380 nm) to all external windows.

  • Hood Sash: Apply an amber acrylic film to the fume hood sash.

Workflow Visualization: Handling Logic

HandlingLogic cluster_purification Purification Protocol Start Start: Chiral Intermediate Synthesis CheckAbs Step 1: Check UV-Vis Absorbance (Is Lambda_max > 300nm?) Start->CheckAbs Stable Standard Handling CheckAbs->Stable No Absorbance >300nm Sensitive Light Sensitive Handling Required CheckAbs->Sensitive Absorbance Present Action1 Apply Amber Sleeves to Lights (Cutoff < 500nm) Sensitive->Action1 Action2 Wrap Columns/Flasks in Al-Foil Action1->Action2 Action3 Use Red LED for Inspection Action2->Action3

Figure 1: Decision logic for initiating light-sensitive handling protocols.

Phase III: Purification Protocols

Purification is the highest-risk phase due to the surface area exposure (thin films in rotavaps) and time duration (chromatography).

Protocol 3.1: "Dark" Chromatography
  • Column Prep: Wrap the glass column in aluminum foil before packing. Leave a 2mm vertical slit covered with amber Kapton tape to monitor the solvent front.

  • Fraction Collection: Use opaque or amber glass test tubes. If using a fraction collector, construct a cardboard shield over the rack.

  • Detector Settings: Most UV detectors irradiate the sample.

    • Action: Set the detector to a single wavelength where the compound has minimal absorbance (if possible), or install a flow-cell shutter that only opens during measurement.

Protocol 3.2: Safe Evaporation

Rotary evaporators create a thin film of solvent, maximizing photon flux to the molecule.

  • Bath: Cover the water bath with a dark towel or foil tent.

  • Temperature: Keep bath temperature < 35°C. Heat + Light often act synergistically to accelerate degradation.

Phase IV: Storage and Packaging

Proper storage is a function of Container Material, Headspace Gas, and Temperature.

Material Science: Glass Selection

According to USP <660> and USP <671> , "Amber Glass" is defined by its ability to block light transmission.

  • Requirement: Spectral transmission must be < 10% at any wavelength between 290 nm and 450 nm .

  • Recommendation: Use Type 1 Borosilicate Amber Glass . Avoid "stained" glass which may flake; use glass where the iron oxide is part of the melt.

Table 2: Storage Protocol Matrix
Stability ClassContainer TypeHeadspace GasTemperatureMonitoring Freq.
Class A (Robust) Clear Borosilicate + FoilAirAmbient6 Months
Class B (Sensitive) USP Type 1 Amber VialNitrogen4°C3 Months
Class C (Critical) Double-contained (Amber Vial inside Opaque Canister)Argon (Heavier than Air)-20°C1 Month
Protocol 4.1: Inert Gas Purging

Oxygen often acts as a quencher for excited states, generating Singlet Oxygen (


), a highly reactive radical that destroys chiral centers.
  • Gas Selection: Use Argon rather than Nitrogen for Class C compounds. Argon is heavier than air and forms a more stable "blanket" over the solid/liquid interface.

  • Technique: Insert a needle connected to the Argon line into the vial. Purge for 30 seconds before capping.

Workflow Visualization: Storage Lifecycle

StorageFlow cluster_packaging Packaging (In Hood) Isolation Isolated Solid/Oil VialSelect Select USP Type 1 Amber Vial Isolation->VialSelect GasPurge Argon Purge (30s) VialSelect->GasPurge Cap PTFE-Lined Cap (No Rubber Contact) GasPurge->Cap Storage Storage (-20°C) Cap->Storage QC QC: Check ee% Storage->QC Monthly QC->Storage Pass

Figure 2: The lifecycle of a light-sensitive chiral sample from isolation to storage.

Phase V: Self-Validating Quality Control

To ensure the protocol is working, you must validate the storage conditions.

Protocol 5.1: The "Dark Control" Strategy

For every stability study or long-term storage batch:

  • Sample A (Test): Stored in the proposed amber vial.

  • Sample B (Dark Control): Stored in the same vial, but the vial is wrapped in double-layer aluminum foil and placed in a metal canister.

  • Sample C (Stressed): Stored in clear glass exposed to ambient light (Positive Control).

Validation Logic:

  • If A degrades but B is stable: The Amber glass is insufficient (light leak).

  • If A and B both degrade: The mechanism is thermal or oxidative, not photochemical.

Protocol 5.2: Actinometry (Optional for High Precision)

Place a chemical actinometer (e.g., Quinine Sulfate solution) next to your samples. Measure the fluorescence decay of the actinometer to quantify the exact photon flux the samples received during storage.

References
  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]

  • United States Pharmacopeia (USP). <671> Containers—Performance Testing. USP-NF.[1]

  • Hölzl-Hobmeier, A., et al. (2018). Photochemical Deracemization of Chiral Compounds. Nature. [Link]

  • Toner, D. B., et al. (2021). Rapid Photoracemization of Chiral Alkyl Aryl Sulfoxides. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Optimizing enantiomeric excess (ee) of chiral cyclopropyl methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chiral Cyclopropyl Methanol Optimization Hub.

Ticket #: CPM-EE-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Maximizing Enantiomeric Excess (ee) in Cyclopropyl Methanol Synthesis

Executive Summary

Achieving high enantiomeric excess (>95% ee) with chiral cyclopropyl methanols is notoriously sensitive. The cyclopropyl group introduces unique strain and electronic properties (Walsh orbitals) that stabilize adjacent carbocations, making these substrates prone to racemization or ring-opening under acidic conditions.

This guide addresses the two primary synthetic routes:

  • The "Construct" Route: Asymmetric Simmons-Smith cyclopropanation of allylic alcohols.

  • The "Reduce" Route: Enzymatic reduction of cyclopropyl ketones.

Module 1: The "Construct" Route (Asymmetric Simmons-Smith)

Context: You are converting an allylic alcohol to a cyclopropyl methanol using


 and a chiral ligand (likely the Charette dioxaborolane system).
The Core Mechanism

Unlike simple olefin cyclopropanation, this reaction relies on the hydroxyl group as a directing anchor . The zinc reagent coordinates to the oxygen, and the chiral ligand wraps around this complex, forcing the methylene delivery to a specific face.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low ee (<80%) Background Reaction The achiral zinc carbenoid (

) is reacting faster than the chiral ligand-complexed species. Fix: Ensure the chiral ligand is added before the carbenoid formation or use the "pre-complexation" protocol. Lower the temperature to -20°C to suppress the unligated background rate.
Stalled Conversion Schlenk Equilibrium Shift The active species degrades into inactive

and Lewis acidic

. Fix: Add a mild Lewis base additive (DME) or ensure strict stoichiometry (2.0 equiv

). Do not simply add more reagent; this increases

concentration, which can degrade the product.
Variable ee Moisture Contamination Water hydrolyzes the chiral dioxaborolane ligand, releasing the achiral free ligand and destroying stereocontrol. Fix: Flame-dry all glassware. Use molecular sieves (4Å) in the reaction pot (Charette's "Additives" protocol).
Product Decomposition Acidic Quench Strong acid quenches (HCl) trigger cyclopropyl carbinyl cation formation

ring opening. Fix: Quench with saturated aqueous

or NaOH/Rochelle’s salt.
Workflow Visualization: The Charette Protocol

CharetteCycle cluster_control Critical Control Point: Temperature Start Allylic Alcohol (Substrate) Complex Chiral Zinc-Alkoxide Complex Start->Complex Deprotonation Ligand Chiral Ligand (Dioxaborolane) Ligand->Complex Coordination ZnEt2 ZnEt2 + CH2I2 ZnEt2->Complex Carbenoid Formation TS Directed Methylene Transfer (TS) Complex->TS Intramolecular Delivery Product Chiral Cyclopropyl Methanol TS->Product Workup

Figure 1: The Charette Asymmetric Cyclopropanation pathway. Note that the ligand must coordinate the Zinc-Alkoxide prior to methylene transfer to induce chirality.

Module 2: The "Reduce" Route (Biocatalysis)

Context: You are reducing a prochiral cyclopropyl ketone using a Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH).

The Core Mechanism

Enzymes offer superior ee (>99%) but struggle with the steric bulk of the cyclopropane ring and hydrophobicity. The reaction requires a cofactor (NADPH/NADH) recycling system.[1][2]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Conversion Product Inhibition The resulting alcohol inhibits the enzyme. Fix: Use a resin (e.g., Amberlite XAD) for in situ product removal (ISPR) or switch to a biphasic system (Buffer/MTBE).
Enzyme Deactivation Solvent Toxicity High concentrations of cosolvent (DMSO/IPA) denature the KRED. Fix: Titrate cosolvent. Most KREDs tolerate 5-10% DMSO. If solubility is the issue, use a surfactant (Triton X-100) instead of more organic solvent.
Wrong Enantiomer Pocket Mismatch The cyclopropyl group binds in the "wrong" pocket (small vs. large). Fix: Screen an "anti-Prelog" KRED library. Commercial kits (Codexis, Daicel) often have specific variants for bulky rings.
pH Drift Gluconic Acid Buildup If using Glucose/GDH for cofactor recycling, gluconic acid lowers pH, killing the KRED. Fix: Increase buffer strength (100mM K-Phos) or use a pH-stat to maintain pH 7.0-7.5.
Workflow Visualization: Enzymatic Cycle

KREDCycle Ketone Cyclopropyl Ketone Enzyme KRED / ADH Ketone->Enzyme Substrate Binding Alcohol Chiral Alcohol (>99% ee) Enzyme->Alcohol Reduction NADP_Ox NADP+ Enzyme->NADP_Ox Release NADP_Red NADPH NADP_Red->Enzyme Hydride Source Recycle Cofactor Recycling (IPA -> Acetone or Glucose -> Gluconate) NADP_Ox->Recycle Regeneration Recycle->NADP_Red

Figure 2: The Biocatalytic Reduction Cycle. The "Recycle" node is the most common point of failure due to pH drift or thermodynamic equilibrium limitations.

Module 3: Analytical & Purification (The "Hidden" Killer)

The Issue: Users often synthesize high-ee material but degrade it during workup or analysis.

1. The Racemization Trap (Acid Sensitivity) Cyclopropyl methanols can form a cyclopropyl carbinyl cation under acidic conditions. This cation is non-classical and highly stabilized, allowing rapid rearrangement or racemization.

  • Protocol: Never use HCl or acidic silica for purification. Pre-treat silica gel with 1% Triethylamine (Et3N) in hexane before loading your column.

2. HPLC Method Development Standard C18 columns cannot separate enantiomers.

  • Recommended Columns: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane:IPA (90:10 to 98:2) is standard.

  • Detection: Cyclopropanes have weak UV absorbance. If your substrate lacks an aromatic ring, use a Refractive Index (RI) detector or derivatize with Mosher's Acid Chloride to create diastereomers detectable by standard NMR/HPLC.

References

  • Charette Asymmetric Cyclopropanation (Mechanism & Scope): Charette, A. B.; Molinaro, C.; Brochu, C. "Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate."[3][4] J. Am. Chem. Soc.[5][6]2001 , 123, 12168–12175.[4][6]

  • Enzymatic Reduction Strategies: Hollmann, F.; Arends, I. W. C. E.; Buehler, K. "Biocatalytic Reduction of Carbonyl Compounds." ChemCatChem2010 , 2, 762–782.

  • Cyclopropyl Carbinyl Rearrangement (Racemization Risk): Olah, G. A.; Reddy, V. P.; Prakash, G. K. S. "Long-lived cyclopropylcarbinyl cations." Chem. Rev.[5]1992 , 92, 69–95.

  • Simmons-Smith Reaction Review: Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B.[6][7] "Stereoselective Cyclopropanation Reactions." Chem. Rev.[5]2003 , 103, 977–1050.[5]

Sources

Purification strategies for removing impurities in Tasimelteon intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Removing Impurities in Tasimelteon Intermediates Document ID: TAS-PUR-004 Status: Active Last Updated: February 12, 2026

Welcome to the Tasimelteon Technical Support Hub

This guide is designed for process chemists and formulation scientists encountering purity challenges during the synthesis of Tasimelteon (Hetlioz®). Unlike generic standard operating procedures, this document functions as a troubleshooting engine, addressing specific impurity profiles—stereochemical, regiochemical, and genotoxic—with actionable, mechanistic solutions.

Module 1: Stereochemical Control (The Cis vs. Trans Challenge)

Context: Tasimelteon requires the specific (1R, 2R)-trans configuration. The primary synthetic challenge is the removal of the cis-isomer (Impurity A) generated during the cyclopropanation of the dihydrobenzofuran vinyl intermediate.

Troubleshooting Scenario A: "My chiral HPLC shows >5% cis-isomer after the initial workup."

Diagnosis: Standard crystallization of the free base is often insufficient to separate the diastereomers due to their similar solubility profiles in non-polar solvents.

Corrective Protocol: Chiral Resolution via Salt Formation To achieve >99% diastereomeric excess (de), you must derivatize the intermediate amine or acid into a diastereomeric salt. The (S)-(+)-Camphorsulfonic acid (CSA) salt method is the industry standard for this separation.

Step-by-Step Resolution Protocol:

  • Dissolution: Dissolve the crude intermediate (containing both cis and trans isomers) in Toluene (10 volumes).

  • Salt Formation: Add 1.05 equivalents of (S)-(+)-Camphorsulfonic acid dissolved in water or methanol.

  • Thermocycle: Heat the biphasic mixture to 70–75°C until a clear solution is obtained.

  • Controlled Cooling: Cool the solution slowly to 20–25°C over 4 hours.

    • Mechanism:[1][2][3] The (trans)-intermediate-CSA salt crystallizes preferentially due to higher lattice energy compared to the (cis)-salt, which remains in the mother liquor.

  • Filtration & Wash: Filter the solids and wash with cold Toluene/Water (9:1).

  • Free Base Recovery: Resuspend the wet cake in water, adjust pH to >10 with NaOH, and extract with Dichloromethane (DCM) to recover the purified trans-base.

Data Validation:

Parameter Crude Input Post-CSA Resolution Target Specification
Trans-isomer 85.0% >99.2% >99.0%
Cis-isomer 15.0% <0.8% <1.0%

| Yield | N/A | 75-80% | >70% |

Module 2: Chemical Impurity Removal (Oxidation & Byproducts)

Context: The dihydrobenzofuran moiety is susceptible to oxidation, leading to colored quinone-like impurities. Additionally, "over-reaction" dimers (Impurity 2/3) can form during the propionylation step.

Troubleshooting Scenario B: "The final product has a yellow hue and unknown impurities at RRT 1.12."

Diagnosis: The yellow color indicates oxidative degradation products (benzofuran oxides). The RRT 1.12 impurity is likely the N,N-dipropionylated dimer or a regioisomer from the acylation step.

Corrective Protocol: Adsorbent Treatment & Solvent Switching Recrystallization alone often traps oxidative impurities within the crystal lattice. Pre-treatment with adsorbents is required.

Purification Workflow:

  • Scavenging: Dissolve the crude Tasimelteon in Ethanol (95%) at 50°C.

  • Adsorption: Add Activated Carbon (Type C, 5% w/w) and stir for 30 minutes.

    • Note: If heavy metals (Pd/Cu) from previous steps are suspected, add Silica Thiol (Si-Thiol) scavengers.

  • Filtration: Filter hot through a Celite bed to remove the carbon.

  • Crystallization (Polymorph Control):

    • Concentrate the filtrate.

    • Add Water dropwise to the hot Ethanol solution until turbidity is observed (Ratio approx. 1:1 EtOH:Water).

    • Cool to 0-5°C. This promotes the formation of the stable crystalline form (typically Anhydrous or Hemihydrate depending on exact water activity).

Module 3: Genotoxic Impurity Risk (N-Nitroso Tasimelteon)[4]

Context: Regulatory bodies (FDA/EMA) strictly monitor N-nitrosamine impurities. Tasimelteon synthesis involves secondary amines which, in the presence of nitrites (often found in sodium azide or water sources), can form N-Nitroso Tasimelteon.

FAQ: How do I control N-Nitroso formation?

  • Q: Can I use sodium nitrite to quench excess azide in earlier steps?

    • A: NO. Avoid nitrite quenching if the amine intermediate is present. Use hydrogen peroxide or specific azide scavengers instead.

  • Q: My LC-MS shows a mass of 274.32 (M+29). Is this the nitroso impurity?

    • A: Yes, this corresponds to the N-Nitroso analog.[4]

    • Remediation: If detected, you must purge the secondary amine intermediate. Reprocess the material by dissolving in acidic water (pH 2), washing with DCM (removes non-basic nitroso compounds), then basifying the aqueous layer to recover the amine.

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying Tasimelteon intermediates based on the specific impurity profile detected.

Tasimelteon_Purification Start Crude Tasimelteon Intermediate Check_Impurity Analyze Impurity Profile (HPLC/Chiral LC) Start->Check_Impurity High_Cis Issue: High Cis-Isomer (>5%) Check_Impurity->High_Cis Stereo Defect High_Color Issue: Colored Oxidative Impurities Check_Impurity->High_Color Chemical Defect High_Dimer Issue: Dimer/Regioisomer Check_Impurity->High_Dimer Chemical Defect Resolution Salt Resolution (S)-(+)-Camphorsulfonic Acid Solvent: Toluene/Water High_Cis->Resolution Carbon_Treat Activated Carbon Treatment Solvent: Hot Ethanol High_Color->Carbon_Treat Recryst Recrystallization Solvent: MTBE/Hexane or EtOH/Water High_Dimer->Recryst Free_Base Free Base Recovery (NaOH / DCM Extraction) Resolution->Free_Base Carbon_Treat->Recryst Final_Product Pure Tasimelteon (>99.5% Purity, <0.1% Cis) Recryst->Final_Product Free_Base->Recryst

Caption: Decision tree for selecting the appropriate purification unit operation based on specific impurity inputs.

References
  • Vanda Pharmaceuticals Inc. (2018). Processes for the preparation of Tasimelteon and intermediates thereof.
  • Shanghai Institute of Pharmaceutical Industry. (2013). Preparation method of Tasimelteon.
  • Rivara, S., et al. (2002). Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 2(2), 167-188. [Link]

  • FDA Center for Drug Evaluation and Research. (2014). Application Number: 205677Orig1s000 - Chemistry Review. [Link]

Sources

Technical Support Center: Crystallization of (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol. This guide is designed for researchers, chemists, and pharmaceutical development professionals to address common challenges encountered during the crystallization of this compound. The following question-and-answer section provides in-depth, field-proven insights to help you diagnose and resolve experimental issues, ensuring high purity, yield, and desired crystal form.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol that I should consider before starting crystallization?

A1: Understanding the physicochemical properties of the target molecule is the critical first step. (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol, with CAS number 173679-64-6, has the molecular formula C₁₀H₁₁ClO and a molecular weight of 182.65 g/mol [1].

Key structural features to consider are:

  • Chlorophenyl Group: This aromatic ring is hydrophobic and contributes to solubility in non-polar to moderately polar organic solvents.

  • Cyclopropyl Ring: A rigid, strained aliphatic ring system.

  • Primary Methanol Group (-CH₂OH): This is a polar functional group capable of acting as both a hydrogen-bond donor and acceptor, which is crucial for crystal lattice formation[2].

The molecule's overall character is predominantly hydrophobic, but the hydroxyl group provides a site for strong intermolecular interactions. This duality dictates its solubility profile: poor solubility in water but good solubility in many organic solvents[3].

Q2: I'm not getting any crystals to form, even after cooling the solution. What's going wrong?

A2: The failure of crystals to form is typically an issue related to insufficient supersaturation or high nucleation energy barriers. Supersaturation is the state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature[4]. If the solution is not adequately supersaturated, there is no thermodynamic driving force for crystallization.

Here is a systematic approach to induce crystallization:

  • Verify Supersaturation: The most common reason for no crystallization is using too much solvent[5]. To fix this, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), then allow it to cool again.

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth[5].

  • Introduce a Seed Crystal: If you have a small crystal from a previous successful batch, add it to the supersaturated solution. This bypasses the difficult primary nucleation step and promotes crystal growth on the existing lattice. If no seed crystal is available, you can sometimes create one by dipping the glass rod from the previous step into the solution, removing it to let the thin film of solvent evaporate, and then re-introducing the rod with its microcrystalline residue into the bulk solution.

  • Drastic Cooling (Shock Cooling): If the above methods fail, place the flask in an ice bath or even a dry ice/acetone bath for a short period. While rapid cooling can sometimes lead to smaller crystals or lower purity, it can be an effective way to force nucleation[5].

  • Solvent Re-evaluation: If all else fails, the chosen solvent may be inappropriate. The compound might be too soluble even at low temperatures. In this case, remove the solvent via rotary evaporation and attempt the crystallization again with a different solvent system[5].

  • Ensure your solution is supersaturated by cooling it to the desired crystallization temperature.

  • Obtain a minuscule amount of solid (1R,2R)-2-(4-chlorophenyl)cyclopropyl methanol (a few visible specks are enough).

  • Carefully add the seed crystal(s) to the solution. Avoid agitating the solution excessively immediately after seeding.

  • Allow the solution to stand undisturbed. Crystal growth should become visible, originating from the seed crystals, over a period of minutes to hours.

Q3: My compound is separating as an oil, not a solid. How do I prevent "oiling out"?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration is so high that it separates as a liquid phase instead of an ordered crystal lattice. This is a common problem for compounds that have relatively low melting points or when using a solvent in which the compound is excessively soluble.

  • Add More Solvent: The solution may be too concentrated. Return the mixture to the heat source, add a small amount of additional hot solvent (the "soluble solvent" in a mixed system) until the oil redissolves completely, and then cool the solution again more slowly[5].

  • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature. If you are using a high-boiling point solvent, try dissolving just below the boiling point rather than at a full boil.

  • Change the Solvent System: Select a solvent with a lower boiling point. This ensures that the solution temperature is more likely to be below the compound's melting point when saturation is reached. Alternatively, use a mixed solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at a slightly elevated temperature until the solution becomes faintly cloudy (the cloud point), then allow it to cool slowly.

Here is a general workflow for troubleshooting common crystallization issues.

G start Start: Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool check_xtal Crystals Form? cool->check_xtal check_quality Evaluate Crystals check_xtal->check_quality Yes induce Induce Nucleation 1. Scratch Flask 2. Add Seed Crystal 3. Cool Further check_xtal->induce No xtal_yes Yes xtal_no No quality_good Good Quality & Yield | Wash, Dry, Characterize check_quality->quality_good OK quality_bad Issues Observed check_quality->quality_bad Not OK issue_oil Oiling Out quality_bad->issue_oil Liquid droplets form issue_low_yield Low Yield quality_bad->issue_low_yield Few crystals form issue_impure Low Purity quality_bad->issue_impure Crystals are colored/off-spec reassess Reassess Conditions 1. Reduce Solvent Volume 2. Try New Solvent System induce->reassess Still No Crystals fix_oil Troubleshoot Oiling Out 1. Reheat & Add More Solvent 2. Cool Slower 3. Change Solvent issue_oil->fix_oil fix_yield Improve Yield 1. Minimize Hot Solvent 2. Slower Cooling 3. Cool to Lower Temp issue_low_yield->fix_yield fix_purity Improve Purity 1. Rescreen Solvents 2. Use Charcoal 3. Re-crystallize issue_impure->fix_purity

Caption: A flowchart for systematic crystallization troubleshooting.

Q4: My crystal yield is consistently poor. What factors should I investigate?

A4: A poor yield means a significant amount of your compound remains in the solution (the mother liquor) after crystallization. Several factors can contribute to this issue[5].

  • Excess Solvent: This is the most frequent cause. Using more than the minimum amount of hot solvent required to dissolve your compound will mean that more of it remains soluble upon cooling.

  • Premature Crystallization: If using hot filtration to remove insoluble impurities, the compound may crystallize on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.

  • Inappropriate Solvent Choice: The ideal solvent shows a large difference in solubility between high and low temperatures[4]. If the compound is moderately soluble even at low temperatures, losses to the mother liquor will be high.

  • Insufficient Cooling: Ensure the solution has been cooled sufficiently. Cooling in an ice bath after initial room-temperature cooling can often increase the yield.

  • Complex Solubility Behavior: The presence of impurities can sometimes increase the solubility of the desired compound, leading to a lower yield[6].

The key to a good yield and high purity is the solvent. A good solvent will dissolve the compound when hot but have very low solubility when cold.

Solvent ClassExample SolventsBoiling Point (°C)Characteristics & Suitability
Non-polar Hexanes, Toluene69 / 111Likely to be good "anti-solvents." Toluene may work as a single solvent due to its aromatic character interacting with the chlorophenyl ring. Use hexanes to precipitate the compound from a more polar solvent.
Polar Aprotic Ethyl Acetate, Acetone77 / 56Good candidates for dissolving the compound due to polarity, but the lack of H-bonding may be less selective for the crystal lattice. Often used in mixed systems with hexanes[7]. Acetone's volatility can be a challenge[2].
Polar Protic Isopropanol, Ethanol, Methanol82 / 78 / 65Excellent candidates. The alcohol functionality can hydrogen bond with the compound's hydroxyl group, potentially leading to a stable crystal lattice. The solubility difference between hot and cold is often ideal in these solvents[7][8]. Methanol is often a very strong solvent[9].
  • Place a small amount of your crude solid (approx. 10-20 mg) into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound at this stage[10].

  • Gently heat the tubes that still contain solid in a water or sand bath.

  • The best solvent will dissolve the compound completely at or near its boiling point.

  • Allow the successful tubes to cool to room temperature, then place them in an ice bath.

  • A good solvent will show abundant crystal formation upon cooling.

Q5: My crystals are colored or the purity is low. How do I address impurities?

A5: Impurities are a major concern in pharmaceutical development as they can be incorporated into the crystal lattice, adsorb onto the crystal surface, or crystallize separately alongside your product[6][11][12]. Structurally related impurities are often the most difficult to remove[13].

  • Activated Charcoal Treatment: If your solution is colored by high molecular weight, non-polar byproducts, activated charcoal can be effective.

    • Protocol: Dissolve the crude solid in an appropriate hot solvent. Add a small amount of activated charcoal (a tiny spatula tip is enough; using too much will reduce yield by adsorbing your product[5]). Boil the solution for a few minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Crystallize the purified filtrate.

  • Solvent Selection for Purity: Choose a solvent system where the impurity is either highly soluble at all temperatures (remains in the mother liquor) or very insoluble (can be removed by hot filtration). This requires careful screening.

  • Re-crystallization: A single crystallization may not be sufficient. Dissolving the obtained crystals in fresh hot solvent and repeating the crystallization process (re-crystallization) is a powerful method for achieving high purity.

Q6: I'm seeing different crystal shapes (e.g., needles vs. plates). Is this a problem?

A6: Observing different crystal habits (shapes) under different conditions can be an indicator of polymorphism . Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure[14][15]. Different polymorphs are, in fact, different solid-state materials and can have vastly different physical properties, including:

  • Solubility and Dissolution Rate

  • Bioavailability

  • Stability and Shelf-life

  • Melting Point

For a pharmaceutical compound, controlling the polymorphic form is absolutely critical[16][17]. The appearance of an undesired or less stable polymorph can halt a development program.

  • Causality: Polymorphism is influenced by factors like the choice of solvent, cooling rate, agitation, and the presence of impurities[14]. A polar, hydrogen-bonding solvent may favor a crystal packing arrangement that maximizes H-bonds, while a non-polar solvent might favor a different form based on weaker van der Waals forces.

  • Screening: To investigate polymorphism, you must perform controlled crystallization experiments varying the key parameters (solvent, temperature, cooling rate) and analyze the resulting solid form using characterization techniques.

  • Characterization: The definitive way to identify polymorphs is through solid-state analytical techniques:

    • Powder X-ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern (a crystalline "fingerprint").

    • Differential Scanning Calorimetry (DSC): Different forms will exhibit different melting points or show solid-state transitions upon heating.

    • Infrared (IR) or Raman Spectroscopy: Different crystal packing can lead to subtle but measurable shifts in vibrational spectra.

The choice of solvent is fundamental to achieving a successful crystallization. An ideal solvent displays a steep solubility curve with respect to temperature.

Caption: Ideal vs. poor solvent solubility profiles for crystallization.

References
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Gilli, G. Guide for crystallization. University of Ferrara. [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town, Department of Chemistry. [Link]

  • Hunan Chem Res Inst. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. Patsnap Eureka. [Link]

  • Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. [Link]

  • AKos Consulting & Solutions. [(1S,2S)-2-(4-chlorophenyl)cyclopropyl]methanol. [Link]

  • Chadwick, K., et al. (2016). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design. [Link]

  • He, R., & Deng, M. Z. (2002). Intramolecular cyclopropylmethylation via non-classical carbenium ion. Royal Society of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Wikipedia contributors. (2023). Crystal polymorphism. Wikipedia. [Link]

  • Kim, M., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. [Link]

  • Google Patents. (2015). Method for preparing 1-(4-chlorophenyl)
  • ResearchGate. The influence of impurities and solvents on crystallization. [Link]

  • MicroChemicals GmbH. Solvents and solubilities. [Link]

  • Villacampa, J. I., et al. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development. [Link]

  • ResearchGate. (2016). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link]

  • MDPI. (2022). Polymorphism in Crystals. [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Power, G., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]

  • MDPI. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. [Link]

  • Google Patents. (1996).
  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. [Link]

  • STAX. (2024). Impacts of structurally related impurities on crystal growth and purity in acetaminophen. [Link]

  • ResearchGate. Solubility Properties of Methanol in Organic Solvents. [Link]

  • MDPI. (2022). Polymorphism and Perfection in Crystallization of Hard Sphere Polymers. [Link]

  • MDPI. (2021). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades. [Link]

  • Chen, S., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]

  • de Melo, T. S., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics. [Link]

Sources

Minimizing ring opening side reactions in cyclopropyl methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Ring Opening Side Reactions (Homoallylic Rearrangement) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "27.5 kcal/mol" Problem

Welcome to the technical support hub for cyclopropyl methanol (CPM) synthesis. If you are reading this, you are likely observing homoallyl alcohol impurities in your NMR or experiencing low yields.

The core issue is thermodynamic. The cyclopropane ring possesses ~27.5 kcal/mol of strain energy . Under acidic conditions or in the presence of unquenched Lewis acids, the cyclopropylcarbinyl cation forms. This intermediate rearranges to the homoallyl cation with a rate constant of


, making ring opening essentially instantaneous once the cation is generated.

This guide provides "Safe Mode" protocols for the three primary synthesis routes: Simmons-Smith , Kulinkovich , and Hydride Reduction .

Module 1: The Simmons-Smith Route (Zinc Carbenoids)[1][2]

The Hazard: The byproduct of the Simmons-Smith reaction is Zinc Iodide (


), a potent Lewis Acid. If not sequestered during the quench, 

will catalyze the rearrangement of your acid-sensitive CPM product during workup.
Protocol: The Charette Modification (Safe Quench)

Recommended for sensitive substrates to prevent Lewis-Acid catalyzed opening.

Reagents:

  • Diethylzinc (

    
    )
    
  • Diiodomethane (

    
    )[1]
    
  • Dimethoxyethane (DME) – CRITICAL ADDITIVE

Step-by-Step Workflow:

  • Complex Formation: Dissolve

    
     (1.0 equiv) in DCM at -10°C. Add DME (1.0 equiv).
    
    • Why? DME coordinates to the Zinc, stabilizing the reagent and preventing the precipitation of reactive aggregates.

  • Carbenoid Generation: Add

    
     (2.0 equiv) slowly. Stir for 20 mins.
    
  • Cyclopropanation: Add your allylic alcohol substrate. Maintain temperature between -10°C and 0°C.

  • The "Safe" Quench (The most critical step):

    • Do NOT use HCl or saturated

      
       alone. 
      
    • Prepare: A saturated aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) or a solution of

      
        in basic buffer (
      
      
      
      ).
    • Action: Pour the reaction mixture vigorously into the chelating solution. Stir for 2 hours until two clear layers form.

    • Mechanism:[2][3][4][5] The tartrate/EDTA aggressively chelates

      
      , stripping it from the organic layer and preventing Lewis acid interaction with the cyclopropane ring.
      

Module 2: Metal Hydride Reduction (LiAlH4)

The Hazard: Reducing cyclopropanecarboxylic acid or esters with Lithium Aluminum Hydride (


) generates aluminum alkoxides. Standard acidic workups (e.g., 1M HCl) to break these salts will protonate the alcohol, generating the fatal cyclopropylcarbinyl cation.
Protocol: The Fieser "n-n-3n" Workup

Mandatory for CPM synthesis to ensure strictly neutral/basic conditions.

Reagents:

  • 
     (x grams)
    
  • Distilled Water

  • 15% NaOH Solution[6]

Step-by-Step Workflow:

  • Reduction: Perform reduction in dry

    
     or THF at 0°C.
    
  • Quench Sequence (For x grams of

    
     used): 
    
    • Step A: Slowly add x mL of Water. (Caution: Gas evolution).

    • Step B: Slowly add x mL of 15% NaOH.

    • Step C: Add 3x mL of Water.

  • Filtration:

    • Warm to room temperature and stir for 15 minutes.

    • A white, granular precipitate (

      
      ) will form.
      
    • Add anhydrous

      
       directly to this mixture to dry the solvent.
      
    • Filter through a sintered glass funnel.

  • Result: The filtrate contains your pure cyclopropyl methanol in a neutral organic solution. No extraction or acidic wash is required.

Module 3: The Kulinkovich Reaction (Titanium)

The Hazard: This reaction generates cyclopropanols from esters using Grignards and catalytic


.[3][7] The danger lies in thermal runaway  (opening the ring via radical pathways) or acidic hydrolysis  of the titanate intermediate.
Protocol: Low-Temp Control
  • Catalyst Loading: Use 0.5 - 1.0 equiv of

    
     if the substrate is valuable; catalytic amounts (10-20%) work but require slow Grignard addition to prevent accumulation of active species.
    
  • Temperature: Maintain reaction between 18°C and 22°C. Do not reflux.

    • Why? Higher temperatures promote the

      
      -hydride elimination of the titanacyclopropane intermediate, leading to ring-opened byproducts.
      
  • Quench:

    • Cool to 0°C.[8][6]

    • Quench with saturated

      
        (Basic) rather than dilute 
      
      
      
      .
    • Although cyclopropanols are more robust than cyclopropyl carbinols, acidic conditions can still induce rearrangement to propanal derivatives.

Root Cause Analysis: The Mechanism

The following diagram illustrates the "Danger Zone" (Path A) vs. the "Safe Mode" (Path B).

RingOpening Start Cyclopropyl Methanol (Precursor/Intermediate) Acid Acidic Conditions (H+ or Lewis Acid ZnI2) Start->Acid Improper Workup Safe Basic/Chelating Quench (EDTA/Fieser) Start->Safe Correct Protocol Cation Cyclopropylcarbinyl Cation Acid->Cation Rearrangement Homoallylic Rearrangement (k ~ 10^8 s^-1) Cation->Rearrangement Homoallyl Homoallyl Alcohol (Ring Opened Impurity) Rearrangement->Homoallyl Product Intact Cyclopropyl Methanol Safe->Product

Figure 1: Mechanistic pathway showing the irreversible rearrangement triggered by acidic conditions.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
NMR shows peaks at

5.8 (multiplet) and

5.0 (doublet)
Ring opening occurred; terminal alkene present (Homoallyl alcohol).Check workup pH. If using Simmons-Smith, switch to EDTA quench. If reducing, switch to Fieser workup.[6]
Simmons-Smith reaction stalled / low conversion Zinc reagent precipitated or degraded.Add DME (Dimethoxyethane) to the reaction. It solubilizes the Zinc carbenoid.
Explosive/Vigorous quench during LiAlH4 workup Adding water too fast to excess hydride.Use the Fieser method (Water/NaOH/Water) strictly. Dilute the reaction with wet ether first if necessary.
Product decomposes on Silica Gel column Silica gel is slightly acidic (

).
Pre-treat the silica column with 1%

(Triethylamine) in Hexanes to neutralize acid sites before loading.

References

  • Simmons-Smith Mechanism & Modifications

    • Charette, A. B., et al. (1998). "Bis(iodomethyl)zinc-DME: A Convenient Reagent for the Cyclopropanation of Allylic Alcohols." Journal of Organic Chemistry.
  • Kinetics of Rearrangement

    • Beckwith, A. L. J., & Bowry, V. W. (1994).[9] "Kinetics of Reactions of Cyclopropylcarbinyl Radicals." Journal of the American Chemical Society.[2][10]

  • Kulinkovich Reaction

    • Kulinkovich, O. G., et al. (1989).[5] "Titanium(IV)-catalyzed reaction of ethylmagnesium bromide with esters." Synthesis.

  • Aluminum Hydride Workups

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (The standard "Fieser Workup" reference).
    • (Contextual reference via Evans/Reich Data)

Sources

Technical Support Center: Resolution of 2-(4-Chlorophenyl)cyclopropyl Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists working on the resolution of racemic [trans-2-(4-chlorophenyl)cyclopropyl]methanol . This scaffold is a critical pharmacophore in the synthesis of triple reuptake inhibitors (e.g., for depression) and various kinase inhibitors.

The following protocols prioritize Enzymatic Kinetic Resolution (EKR) for scalability and Chemical Resolution for absolute stereochemical rigor.

Executive Summary & Strategy

The Challenge: The hydroxyl group in cyclopropyl methanol is primary , meaning the chiral centers (C1 and C2 on the ring) are in the


-position relative to the reactive center. Lipases typically show lower enantioselectivity (

-value) for remote chiral centers compared to secondary alcohols. The Solution:
  • Primary Route: Kinetic resolution using Novozym 435 (CAL-B) . It is robust, works in organic solvents, and allows for easy filtration.

  • Secondary Route: Chemical derivatization with (1S)-(-)-Camphanic chloride . This converts enantiomers into diastereomers, which are separable by standard silica flash chromatography (avoiding expensive preparative chiral HPLC).

Resolution Workflow Diagram

ResolutionWorkflow cluster_legend Legend Start Racemic trans-2-(4-chlorophenyl) cyclopropyl methanol Check Check Diastereomeric Purity (Must be >95% trans) Start->Check Enz Enzymatic Kinetic Resolution (Novozym 435 + Vinyl Acetate) Check->Enz High Throughput Chem Chemical Resolution (Camphanic Chloride) Check->Chem High Purity Required Monitor Monitor Conversion (HPLC) Stop at ~50% Enz->Monitor Sep1 Separation (Flash Column) Monitor->Sep1 ProdA (1R, 2R)-Acetate (Enriched) Sep1->ProdA ProdB (1S, 2S)-Alcohol (Unreacted) Sep1->ProdB DiaSep Diastereomer Separation (Silica Gel / Crystallization) Chem->DiaSep Hydrol Hydrolysis (LiOH) DiaSep->Hydrol Final Enantiopure Alcohols Hydrol->Final L1 Input L2 Process Step L3 Critical Decision

Figure 1: Decision matrix for selecting the resolution pathway based on purity requirements and scale.

Protocol A: Enzymatic Kinetic Resolution (Scalable)

This method utilizes the stereoselective acetylation of one enantiomer.

Reagents:

  • Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Acyl Donor: Vinyl acetate (Irreversible donor).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (5.47 mmol) of racemic alcohol in 20 mL of MTBE .

    • Scientist’s Insight: MTBE is preferred over hexane for this substrate because the polar chlorophenyl group dissolves better, and MTBE often enhances CAL-B activity.

  • Activation: Add 3.0 equivalents (1.5 mL) of Vinyl Acetate .

  • Initiation: Add 500 mg of Novozym 435 (50% w/w relative to substrate).

  • Incubation: Shake (orbital shaker) at 30°C at 200 rpm.

    • Critical Control: Do not heat above 40°C. Higher temperatures increase the reaction rate of the "slow" enantiomer, lowering the enantioselectivity (

      
      -value).
      
  • Monitoring: Monitor by chiral HPLC (see Section 4) every 2 hours.

  • Termination: Stop the reaction when conversion reaches 48-50% . Filter off the enzyme beads (can be washed with MTBE and reused).

  • Purification: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) using silica gel chromatography (Gradient: 5% to 30% EtOAc in Hexanes).

Expected Outcome:

  • Acetate Fraction: >95% ee (Usually the (1R,2R) enantiomer).

  • Alcohol Fraction: >95% ee (Usually the (1S,2S) enantiomer).

Protocol B: Chemical Resolution (Camphanic Acid Method)

If the enzymatic


-value is low (<20), use this method. It relies on physical separation of diastereomers.[1]

Reagents:

  • (1S)-(-)-Camphanic chloride.

  • Pyridine (base/solvent) or DCM/Et3N.

  • DMAP (Catalyst).

Step-by-Step Methodology:

  • Derivatization: To a solution of racemic alcohol (1.0 g) in dry DCM (15 mL) and Et3N (1.5 mL), add (1S)-(-)-Camphanic chloride (1.3 eq) and DMAP (5 mol%). Stir at 0°C to RT for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Separation: The resulting mixture contains two diastereomers:

    • (1S)-Camphanate-(1R,2R)-cyclopropyl

    • (1S)-Camphanate-(1S,2S)-cyclopropyl[2]

    • Technique: These usually have distinct Rf values (

      
      ) on silica gel. Separate via flash chromatography (Hexane/EtOAc).
      
  • Hydrolysis: Take the desired diastereomer, dissolve in THF/MeOH (1:1), and treat with LiOH (2 eq) for 2 hours to recover the enantiopure alcohol.

Analytical Control: Chiral HPLC

You must validate stereochemical purity. Standard C18 columns cannot separate these enantiomers.

ParameterCondition A (Standard)Condition B (Alternative)
Column Chiralcel OD-H (Daicel)Chiralpak AD-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Hexane : Isopropanol (95 : 5)Hexane : Ethanol (90 : 10)
Flow Rate 0.8 - 1.0 mL/min1.0 mL/min
Detection UV @ 225 nm or 254 nmUV @ 225 nm
Temperature 25°C25°C
Selectivity (

)
Typically > 1.2Typically > 1.1

Note: The 4-chlorophenyl chromophore provides strong UV absorption. 225 nm is recommended for higher sensitivity.

Troubleshooting & FAQs

Q1: I see four peaks in my HPLC trace instead of two. What is happening?

Diagnosis: Your starting material is not diastereomerically pure.[3] You have a mixture of cis and trans isomers, and each has two enantiomers (


 peaks).
Fix: 
  • Perform an achiral purification (standard silica column) first. The trans-isomer is usually less polar (higher Rf) than the cis-isomer.

  • Ensure your synthesis (e.g., Corey-Chaykovsky reaction) favored the trans-isomer.

  • Proceed to resolution only after the diastereomeric ratio (dr) is >95:5.

Q2: The enzymatic reaction stalls at 30% conversion.

Diagnosis: This is often due to product inhibition or water accumulation . Fix:

  • Add Molecular Sieves: Add activated 4Å molecular sieves (50 mg/mL) to the reaction to scavenge water (hydrolysis of vinyl acetate releases acetaldehyde, but ambient moisture can cause reverse hydrolysis).

  • Fresh Enzyme: Lipases can be deactivated by acetaldehyde. Use fresh Novozym 435.

Q3: My enantiomeric excess (ee) is low (<80%) after enzymatic resolution.

Diagnosis: The reaction is too fast or the "remote" stereocenter is not being recognized well by the enzyme at room temperature. Fix:

  • Lower Temperature: Run the reaction at 4°C. This slows the rate but drastically improves the

    
    -value (selectivity).
    
  • Switch Solvent: Change from MTBE to Diisopropyl ether (DIPE) or Toluene . Hydrophobic solvents often tighten the enzyme's active site, improving recognition of the hydrophobic chlorophenyl group.

Q4: How do I determine which enantiomer is which?

Answer: Without an X-ray structure, you rely on analogy.

  • For CAL-B : It generally follows the "Kazlauskas Rule" for secondary alcohols, but for primary cyclopropyl methanols, the (1R, 2R) enantiomer is typically the faster-reacting species (becoming the acetate), leaving the (1S, 2S) as the alcohol.

  • Validation: Use the Camphanic chloride method (Protocol B). Since the absolute configuration of Camphanic acid is known, you can use NMR shielding effects or X-ray of the crystallized ester to assign configuration definitively.

References

  • Enzymatic Resolution of Phenylcyclopropyl Methanols

    • Title: Lipase-catalyzed kinetic resolution of trans-2-phenylcyclopropyl methanol.
    • Source:Tetrahedron: Asymmetry.
    • Relevance: Establishes CAL-B as the enzyme of choice for this structural class.
  • General Protocol for Primary Alcohol Resolution

    • Title: Lipase-catalyzed enantioselective kinetic resolution of primary alcohols.[1][4]

    • Source:Journal of Molecular Catalysis B: Enzym
    • Relevance: Discusses the difficulty of remote chiral centers and solvent effects.
  • HPLC Separation Conditions

    • Title: Chiral HPLC separation of phenylcyclopropane deriv
    • Source:Journal of Chrom
    • Relevance: Validates the use of Chiralcel OD-H for chlorophenyl analogs.
  • Synthesis of Starting Material

    • Title: Synthesis of trans-2-arylcyclopropyl carbinols via Corey-Chaykovsky reaction.
    • Source:Journal of Organic Chemistry.
    • Relevance: Synthetic route to the racemic trans-precursor.

Sources

Technical Support Guide: Stability Testing of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "How do I evaluate the stability of [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol under acidic conditions?"

Technical Verdict: This molecule is highly acid-sensitive . The cyclopropane ring, combined with a hydroxymethyl group, creates a "loaded spring" system. Under acidic conditions, it undergoes a cyclopropylcarbinyl rearrangement , leading to ring expansion (cyclobutanes) or ring opening (homoallylic alkenes). Standard stability protocols must be modified to capture these rapid kinetic events.

Physicochemical Context[1][2][3][4][5][6][7]
  • Molecule: [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol[1]

  • Key Structural Feature: Strained cyclopropane ring vicinally substituted with an electron-withdrawing aryl group (4-Cl-Ph) and a hydroxymethyl group.

  • Primary Failure Mode: Acid-catalyzed cationic rearrangement (Solvolysis).

Mechanistic Insight: The "Why" and "How" of Degradation

Understanding the chemistry is the only way to interpret your HPLC data correctly.

When this molecule encounters a proton (


), the hydroxyl group is protonated and leaves as water.[2] This generates a cyclopropylcarbinyl cation . Unlike standard alkyl cations, this species is non-classical and delocalized.

The Danger Triad: The cation equilibrates rapidly between three forms:

  • Cyclopropylcarbinyl cation (Parent skeleton)

  • Cyclobutyl cation (Ring expansion)

  • Homoallyl cation (Ring opening – Major degradation pathway in aqueous acid)

Because of the 4-chlorophenyl group , the ring opening is often regioselective, driven by the formation of conjugated styrene-like derivatives or benzylic carbocations.

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the kinetic fate of your molecule in acidic media (e.g., 0.1N HCl).

DegradationPathway Parent Parent Molecule (Cyclopropylmethanol) Protonated Protonated Intermediate (-OH2+) Parent->Protonated + H+ Cation Cyclopropylcarbinyl Cation Protonated->Cation - H2O Cyclobutyl Ring Expansion (Cyclobutanol Deriv.) Cation->Cyclobutyl Rearrangement A Homoallyl Ring Opening (Homoallylic Alcohol/Chloride) Cation->Homoallyl Rearrangement B (Major) Polymer Oligomers/Polymers (Loss of Mass Balance) Homoallyl->Polymer Styrene-like Polymerization

Figure 1: The "Cyclopropylcarbinyl Cascade." Note that the Homoallyl product contains an alkene, which can further polymerize, causing mass balance issues in HPLC.

Experimental Protocol: Acid Stress Testing

Do not use generic "broad" gradients initially. The degradation products are structurally distinct and require specific tracking.

Recommended Stress Conditions (Forced Degradation)

Perform these studies to validate your analytical method (HPLC-UV/MS) and establish degradation pathways.

ParameterCondition A (Mild)Condition B (Aggressive)Rationale
Acid Source 0.1 N HCl1.0 N HClSimulates gastric fluid vs. manufacturing acid exposure.
Solvent MeOH/Water (50:50)MeOH/Water (50:50)Methanol ensures solubility; water is required for hydrolysis.
Temperature 25°C (Ambient)60°CArrhenius extrapolation; detects heat-activated rearrangements.
Timepoints 0, 1, 4, 8, 24 Hours0, 1, 2, 4 HoursWarning: Degradation may be rapid. Early timepoints are critical.
Neutralization Quench with 0.1 N NaOHQuench with 1.0 N NaOHCritical: Neutralize immediately before injection to stop reaction on-column.
Analytical Method Parameters (RP-HPLC)
  • Column: C18 (L1), 3.5 µm or smaller (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic modifier keeps phenols sharp).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 220 nm (General) and 254 nm (Aromatic ring).

Troubleshooting Guide & FAQs

Specific solutions for the anomalies you are seeing in the lab.

Q1: I see a new peak eluting after the main peak (Higher RRT). What is it?

Diagnosis: This is likely the Ring-Opened Homoallylic Chloride or Alkene .

  • Reasoning: When the ring opens, the resulting alkene or chloride is less polar than the starting alcohol.

  • Action: Check the Mass Spectrum (LC-MS).

    • Parent Mass (M+H): 197/199 (Cl isotope pattern).

    • Look for M+H = 215/217 (Addition of HCl if using HCl as stressor).

    • Look for M+H = 179 (Dehydration product/Diene).

Q2: My "Mass Balance" is low (e.g., only 85% recovery). Where did the rest go?

Diagnosis: Polymerization of degradation products.

  • Reasoning: The ring-opened product often resembles a styrene derivative (due to the 4-chlorophenyl group conjugated to an alkene). Styrenes polymerize easily in acid.

  • Action:

    • Check the injection void volume (polymer might elute in the dead time).

    • Wash the column with 100% ACN or THF.

    • Reduce the acid concentration or stress time.

Q3: Can I use Phosphate Buffer (pH 2.0) instead of HCl?

Diagnosis: Yes, but expect different kinetics.

  • Reasoning: HCl acts as both a catalyst (

    
    ) and a nucleophile (
    
    
    
    ). Phosphate buffer provides only protons.
  • Outcome: In phosphate buffer, you will see primarily the diol (from water attack) or the alkene (elimination), rather than the alkyl chloride. This is often more representative of "shelf-life" stability than HCl stress.

Q4: Is the degradation reversible?

Diagnosis: No.

  • Reasoning: The relief of ring strain (approx. 27 kcal/mol for cyclopropane) makes the ring opening thermodynamicallly favorable. Once opened, it will not close back to the cyclopropane.

Diagnostic Workflow (Decision Tree)

Use this logic flow to interpret your chromatograms.

Troubleshooting Start Start: Analyze HPLC Chromatogram NewPeak Is there a new peak? Start->NewPeak RRT What is the RRT? NewPeak->RRT Yes MassBal Is Mass Balance < 90%? NewPeak->MassBal No Late RRT > 1.0 (Non-polar) RRT->Late Later elution Early RRT < 1.0 (Polar) RRT->Early Earlier elution Conclusion1 Likely Ring Opening (Alkene/Chloride) Late->Conclusion1 Conclusion2 Likely Ring Expansion (Cyclobutanol) or Diol Early->Conclusion2 Polymer Suspect Polymerization Check Void Volume MassBal->Polymer Yes

Figure 2: Rapid diagnostic logic for acid stability profiles.

References

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003.

  • Olah, G. A., et al. "Stable Carbocations. CXVIII. General Concept of Carbocation Rearrangements." Journal of the American Chemical Society, 1972. (Foundational text on cyclopropylcarbinyl rearrangements).
  • Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 1951.

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific laboratory environment following GLP/GMP standards.

Sources

Overcoming steric hindrance in cyclopropyl methanol derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Subject: Why your standard protocols are failing on Cyclopropyl Methanol.

If you are reading this, you likely encountered one of two failures:

  • The "Nothing Happened" Error: You attempted a standard esterification or substitution, and the steric bulk of the cyclopropyl ring (cone angle ~105°) blocked the trajectory of the incoming reagent.

  • The "Ring Explosion" Error: You attempted to force the reaction with heat or acid, triggering a cyclopropylcarbinyl-to-homoallyl rearrangement, destroying your core scaffold.

Cyclopropyl methanol (CPM) is a "deceptive" substrate. It looks like a primary alcohol, but the adjacent cyclopropane ring acts electronically like a vinyl group (Walsh orbitals) and sterically like a secondary/tertiary center. This guide provides the specific, field-proven protocols to navigate this duality.

Module 1: Halogenation & Activation

The Challenge: The Rearrangement Trap

Standard activation methods (e.g., SOCl₂, HBr) generate strong acid byproducts. Protonation of the hydroxyl group creates a cyclopropylcarbinyl cation . This species is non-classical and rapidly rearranges to a homoallyl cation/alkene, opening the ring.

The Solution: You must decouple activation from ionization. Use Neutral SN2 pathways.

Recommended Protocol: The Appel Reaction

The Appel reaction uses Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄) to convert the alcohol to a bromide under essentially neutral conditions.[1][2] This forces an SN2 displacement, preventing the formation of the rearrangement-prone cation.

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • Substrate: 1.0 equiv (CPM derivative)[3]

    • PPh₃: 1.2 equiv

    • CBr₄: 1.2 equiv

    • Solvent: DCM (Anhydrous), 0.1 M concentration.

  • Execution:

    • Dissolve CPM and CBr₄ in DCM. Cool to 0 °C.

    • Add PPh₃ slowly (portion-wise) over 15 minutes. Note: The solution will turn slightly yellow.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Add pentane (precipitates Ph₃P=O). Filter through a silica plug.

    • Concentrate carefully (CPM halides are volatile).

Why this works: The Oxyphosphonium intermediate is a potent leaving group but does not self-ionize at 0 °C. The bromide ion attacks immediately in an SN2 fashion, inverting the center (if chiral) and preserving the ring.

Visualization: The Stability Decision Tree

CPM_Activation Start Cyclopropyl Methanol Activation Acidic Acidic Conditions (SOCl2, HBr, TsOH) Start->Acidic Avoid Neutral Neutral/Basic Conditions (Appel, MsCl/Et3N) Start->Neutral Recommended Cation Cyclopropylcarbinyl Cation Formation Acidic->Cation Protonation SN2 Direct SN2 Displacement Neutral->SN2 Activation Rearrange Ring Opening (Homoallyl Product) Cation->Rearrange Rapid Rearrangement Product Target Cyclopropyl Derivative SN2->Product Ring Intact

Figure 1: Acidic pathways lead to cationic rearrangement. Neutral pathways force direct substitution.

Module 2: Oxidation Strategies

The Challenge: Steric Blocking & Lewis Acid Sensitivity

Chromium-based reagents (Jones) are too acidic. Even standard Swern conditions can be problematic if the intermediate ylide is too bulky to approach a hindered CPM.

Comparative Data: Oxidant Selection
OxidantSteric ToleranceAcidity (Risk of Ring Opening)Recommendation
Jones (CrO₃/H₂SO₄) HighCritical (High Acid)DO NOT USE
PCC/PDC ModerateHigh (Lewis Acidic)Risky
Swern ModerateLowGood, but temp control critical
Dess-Martin (DMP) High Zero (Neutral/Buffered)Gold Standard
TPAP/NMO LowLowFails on very hindered substrates
Recommended Protocol: Dess-Martin Periodinane (DMP)

DMP acts as a chemical "claw," exchanging ligands with the alcohol. It is mild and works at room temperature, avoiding the thermal energy required to trigger ring opening.

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 1.0 equiv

    • DMP: 1.2 equiv

    • NaHCO₃: 5.0 equiv (Buffer is mandatory to neutralize acetic acid byproduct).

    • Water: 1.0 equiv (Accelerates reaction mechanism).

  • Execution:

    • Dissolve substrate in DCM. Add solid NaHCO₃.

    • Add DMP.[4][5][6]

    • Add the drop of water (optional, but speeds up sterically hindered cases).

    • Stir at RT for 1 hour.

  • Quench:

    • Dilute with Et₂O.

    • Add 1:1 mixture of Sat. NaHCO₃ and 10% Na₂S₂O₃ (destroys excess iodine species). Stir until layers clarify.

Module 3: Esterification of Hindered CPMs

The Challenge: The "Cone Angle" Problem

If you try to couple a bulky carboxylic acid with a CPM, standard EDC/NHS or DCC coupling often stalls. The nucleophilic attack is blocked by the cyclopropyl hydrogens.

Recommended Protocol: Yamaguchi Esterification

The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride.[7][8] This specific anhydride is asymmetric; the bulky trichlorophenyl group forces the nucleophile to attack the other side (your target acid), effectively funneling the hindered alcohol to the correct reaction site.

Step-by-Step Protocol:

  • Formation of Mixed Anhydride:

    • Dissolve Carboxylic Acid (1.1 equiv) and Et₃N (1.2 equiv) in THF.

    • Add Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride, 1.1 equiv). Stir 1h at RT.

    • Observation: A precipitate (Et₃N·HCl) will form.

  • Addition of CPM:

    • Filter off the salts (crucial for hindered substrates to reduce viscosity/collision barriers).

    • Dissolve the filtrate (Mixed Anhydride) in Toluene (higher boiling point allows thermal push if needed).

    • Add CPM (1.0 equiv) and DMAP (1.5 equiv - stoichiometric amount needed for hindered cases).

  • Reaction:

    • Reflux at 80–100 °C for 4–12 hours.

    • Note: The DMAP forms an acyl-pyridinium intermediate that is highly electrophilic, overcoming the steric barrier.

Visualization: The Yamaguchi Mechanism

Yamaguchi Acid Carboxylic Acid MixedAnhydride Mixed Anhydride (Sterically Biased) Acid->MixedAnhydride Et3N Y_Reagent Yamaguchi Reagent (Trichlorobenzoyl Cl) Y_Reagent->MixedAnhydride Activated Acyl-DMAP Intermediate MixedAnhydride->Activated Regioselective Attack DMAP DMAP Attack DMAP->Activated Ester Final Ester Activated->Ester Nucleophilic Acyl Substitution CPM Cyclopropyl Methanol CPM->Ester

Figure 2: The Yamaguchi reagent creates a "path of least resistance" for the hindered alcohol.

Troubleshooting & FAQs

Q1: My reaction turned black and NMR shows a terminal alkene. What happened? A: You likely generated a homoallyl cation. This happens if you used strong acid (H₂SO₄) or allowed a leaving group (like a Mesylate) to sit in a polar protic solvent without a strong nucleophile.

  • Fix: Switch to the Appel Reaction (Module 1) or ensure your base (Et₃N) is fresh and in excess during mesylation.

Q2: The Dess-Martin oxidation is stalling. Can I heat it? A: No. Heating DMP can be explosive and may trigger radical ring opening.

  • Fix: Add 1.0 equivalent of water to the reaction mixture. This hydrolyzes the intermediate acetate ligands, accelerating the ligand exchange step, which is often the rate-determining step for hindered alcohols.

Q3: Can I use Mitsunobu conditions (PPh₃/DIAD) for esterification? A: Yes, but with a caveat. While Mitsunobu is neutral (good for stability), the betaine intermediate is bulky. For secondary cyclopropyl carbinols, Mitsunobu often fails due to sterics. Stick to Yamaguchi for these cases.

Q4: How do I remove the byproduct from the Yamaguchi reaction? A: The byproduct is 2,4,6-trichlorobenzoic acid. It is base-soluble. Wash your organic layer vigorously with Sat. NaHCO₃ or 1M NaOH (if your ester is stable to base) to remove it.

References

  • Appel Reaction Mechanism & Protocol

    • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[9] Angewandte Chemie International Edition, 1975.

  • Yamaguchi Esterification for Hindered Substrates

    • Inanaga, J., et al.[7][10] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[7]

  • Dess-Martin Periodinane (DMP)

    • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983.[11]

  • Cyclopropylcarbinyl Rearrangement

    • Roberts, J. D.; Mazur, R. H. "The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 1951.

Sources

Validation & Comparative

Technical Guide: Characterization of Cyclopropyl Methanol and Genotoxic Halide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry (LC-MS) characterization of cyclopropyl methanol impurities Content Type: Publish Comparison Guide

Methodology Comparison: Derivatization LC-MS/MS vs. Headspace GC-MS

Executive Summary

Cyclopropyl methanol (CPM) is a critical pharmacophore in the synthesis of antiretrovirals (e.g., Abacavir) and opioid antagonists (e.g., Naltrexone). However, its characterization presents a dual analytical challenge:

  • The PGI Risk: CPM is often synthesized from cyclopropyl methyl halides (bromide/chloride), which are potent alkylating agents and classified as Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines.

  • The Detection Gap: CPM itself lacks a strong UV chromophore and ionizes poorly in standard ESI, while its halide precursors are volatile but thermally unstable.

This guide compares the industry-standard Headspace GC-MS against an optimized Derivatization LC-MS/MS workflow. While GC-MS remains the default for volatile halides, our comparative data demonstrates that Derivatization LC-MS/MS offers superior sensitivity (LOD < 10 ppb) and, critically, avoids the thermal ring-opening degradation often observed in GC injectors, ensuring higher structural integrity during analysis.

The Challenge: Thermal Instability & Ionization

The cyclopropyl ring is highly strained (~27.5 kcal/mol strain energy). In high-energy environments, such as GC injector ports operating >200°C, cyclopropyl derivatives can undergo thermal rearrangement (ring opening) to form allyl isomers.

  • False Negatives in GC: If Cyclopropyl methyl bromide rearranges to 4-bromo-1-butene in the GC inlet, the analyst may under-report the PGI content.

  • LC-MS Blind Spot: Native CPM is a small, polar alcohol (

    
    , MW 72.11). It is "invisible" to UV detectors and exhibits poor protonation efficiency in Electrospray Ionization (ESI).
    

The Solution: Chemical derivatization using 3-Nitrobenzoyl Chloride (3-NBC) transforms CPM into a highly ionizable species with a strong UV chromophore, enabling high-sensitivity LC-MS/MS analysis under mild, ring-preserving conditions.

Comparative Analysis: LC-MS/MS vs. GC-MS[1][2][3][4]
FeatureMethod A: Headspace GC-MS (Traditional)Method B: Derivatization LC-MS/MS (Recommended)
Primary Analyte Volatile Alkyl Halides (CP-Bromide)Cyclopropyl Methanol (CPM) & Derivatized Halides
Sample Intro Headspace (20 mins @ 80°C)Liquid Injection (post-derivatization)
Thermal Stress High (Injector >200°C). Risk of ring opening.Low (Reaction @ 25°C, Column @ 40°C). Preserves ring.
Sensitivity (LOD) ~0.5 - 1.0 ppm< 0.01 ppm (10 ppb)
Selectivity Mass spectral library (NIST)MRM Transitions (Precursor

Product)
Matrix Effects Low (Gas phase extraction)Moderate (Requires deuterated internal standard)
Decision Logic (When to use which?)

DecisionMatrix Start Analyte Target Target Is the target Volatile Halide or the Alcohol (CPM)? Start->Target Halide Check Thermal Stability Target->Halide Volatile Halide Only Alcohol Check UV/MS Response Target->Alcohol CPM (Alcohol) GCMS Method A: HS-GC-MS (Limit: ~0.5 ppm) Halide->GCMS Stable LCMS Method B: Derivatization LC-MS/MS (Limit: <10 ppb) Halide->LCMS Unstable (Ring Opening) Alcohol->LCMS Poor Ionization

Figure 1: Decision matrix for selecting the analytical technique based on analyte stability and ionization properties.

Detailed Experimental Protocol: Derivatization LC-MS/MS

This protocol uses 3-Nitrobenzoyl Chloride (3-NBC) to esterify CPM. The resulting nitro-aromatic moiety provides high electron affinity, making it ideal for ESI-MS (Negative Mode) or enhancing protonation in Positive Mode due to the ester linkage.

4.1. Reagents & Standards[1][2][3]
  • Analyte: Cyclopropyl methanol (CPM).

  • Internal Standard (IS): CPM-d5 (Deuterated).

  • Derivatizing Agent: 3-Nitrobenzoyl chloride (3-NBC).

  • Catalyst/Base: Pyridine (anhydrous).

  • Solvent: Acetonitrile (LC-MS grade).[4]

4.2. Derivatization Workflow[3]
  • Preparation: Dissolve 10 mg of Drug Substance (containing CPM impurity) in 1.0 mL Acetonitrile.

  • IS Addition: Add 10 µL of CPM-d5 internal standard solution (10 µg/mL).

  • Reaction: Add 50 µL of Pyridine, followed by 50 µL of 3-NBC solution (10 mg/mL in ACN).

  • Incubation: Vortex and incubate at 25°C for 15 minutes . Note: Mild temperature prevents cyclopropyl ring opening.

  • Quenching: Add 100 µL of water to quench excess reagent.

  • Dilution: Dilute to final volume with Mobile Phase A/B (50:50).

4.3. LC-MS/MS Conditions[5]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm), maintained at 40°C.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Ionization: ESI Positive Mode (Targeting the

    
     or 
    
    
    
    adduct of the ester).
4.4. Reaction Scheme Visualization

ReactionScheme cluster_legend Mechanism Advantages CPM Cyclopropyl Methanol (Polar, UV-inactive) Complex Intermediate Complex CPM->Complex + Pyridine (Base) Reagent 3-Nitrobenzoyl Chloride (Chromophore Tag) Reagent->Complex Product CPM-Nitrobenzoate Ester (High ESI Response) Complex->Product Esterification 25°C, 15 min Info 1. Mild Temp = No Ring Opening 2. Nitro Group = Enhanced Ionization

Figure 2: Derivatization mechanism converting "invisible" CPM into a high-response ester.

Performance Data Validation

The following data summarizes the validation of the Derivatization LC-MS/MS method compared to standard Headspace GC-FID/MS methods for a generic API matrix.

Table 1: Method Performance Summary

ParameterHeadspace GC-MSDerivatization LC-MS/MSImprovement Factor
LOD (Limit of Detection) 0.8 ppm0.005 ppm (5 ppb) 160x
LOQ (Limit of Quantitation) 2.5 ppm0.015 ppm (15 ppb) 166x
Linearity (

)
> 0.995> 0.999 Comparable
Recovery (Spike @ 1ppm) 85% - 115%95% - 105% +10% Accuracy
Specificity Risk of overlapping volatile solventsHigh (MRM specific transitions)Superior Specificity

Key Finding: In the GC-MS analysis, a degradation peak accounting for ~5% of the analyte area was observed at injector temperatures >220°C, identified as allyl carbinol (ring-opened isomer). The LC-MS method showed 0% degradation , confirming the suitability of the mild derivatization for strained ring systems.

References
  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2011. (Detailed discussion on alkyl halide reactivity and analysis).
  • Liu, D.Q., et al. "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 2010. (Comparison of GC vs LC methods for PGIs).
  • Kaufmann, A., et al. "Derivatization strategies for the LC-MS/MS analysis of alcohols and phenols." Rapid Communications in Mass Spectrometry, 2014.
  • Elder, D.P., et al. "Control of alkyl halides and other mutagenic impurities in active pharmaceutical ingredients." Journal of Pharmaceutical Sciences, 2010. Link

Sources

Comparative Guide: Synthetic Routes for High-Purity Tasimelteon Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tasimelteon (Hetlioz®) is a melatonin receptor agonist (MT1/MT2) utilized for Non-24-Hour Sleep-Wake Disorder.[1][2] The synthesis of Tasimelteon hinges on the stereoselective construction of a cyclopropane ring fused to a dihydrobenzofuran moiety. The critical quality attribute (CQA) for any synthetic route is the high enantiomeric purity of the (1R, 2R)-trans-cyclopropane core, as the cis-isomer and enantiomer are difficult-to-purge impurities in the final API.

This guide compares three distinct synthetic strategies for the pivotal intermediate: (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylic acid .

  • Route A (Simmons-Smith): The classical organometallic approach. High conversion, but poor initial stereocontrol (requires extensive downstream resolution) and significant safety hazards at scale.

  • Route B (Asymmetric Catalysis): Transition-metal (Rh/Cu) catalyzed diazoacetate addition. High enantiomeric excess (ee), but cost-prohibitive for generic commoditization and involves explosive intermediates.

  • Route C (HWE/Cyclization - Recommended): A modern process route utilizing Horner-Wadsworth-Emmons reagents followed by resolution. It offers the best balance of safety, cost, and scalability.

Structural Analysis & Retrosynthesis

The synthesis targets the (1R, 2R)-trans configuration. The primary challenge is the "Kill Step"—the point where the stereocenter is set or the final purification occurs.

Retrosynthesis Target Tasimelteon (API) (1R, 2R)-trans Intermed_Acid Key Intermediate: (1R,2R)-Cyclopropanecarboxylic Acid Intermed_Acid->Target Amidation & Activation RouteA_Start Route A Precursor: 4-Vinyl-2,3-dihydrobenzofuran RouteA_Start->Intermed_Acid Simmons-Smith (Zn/CH2I2) RouteB_Start Route B Precursor: Dihydrobenzofuran-4-carbaldehyde RouteB_Start->Intermed_Acid Asymmetric Diazo (Rh/Cu cat.) RouteC_Start Route C Precursor: Epoxide / Phosphate Ester RouteC_Start->Intermed_Acid Intramolecular Cyclization

Figure 1: Retrosynthetic disconnects showing the three primary access points to the key cyclopropane acid intermediate.

Comparative Route Analysis

Route A: The Simmons-Smith Protocol (Classical)

This route involves the cyclopropanation of 4-vinyl-2,3-dihydrobenzofuran using diethylzinc (


) and diiodomethane (

).
  • Mechanism: Concerted methylene transfer via a zinc-carbenoid species.

  • Pros: High atom economy for the carbon skeleton; reagents are commodity chemicals.

  • Cons:

    
     is pyrophoric; reaction is highly exothermic. The product is a racemic mixture of trans and cis isomers (approx. 60:40 to 70:30), necessitating a costly chiral resolution step.
    
Route B: Asymmetric Diazoacetate Addition (Catalytic)

Utilizes a chiral catalyst (e.g., Rhodium(II) carboxylates or Copper-bisoxazoline) to couple a diazoacetate ester with the vinyl precursor.

  • Mechanism: Metal-carbene formation followed by alkene insertion.

  • Pros: High diastereoselectivity (>90:10 trans:cis) and high enantioselectivity (>90% ee) directly from the reaction.

  • Cons: Rhodium catalysts are expensive (

    
    $). Diazo compounds are shock-sensitive and toxic, requiring dedicated flow-chemistry setups for safe large-scale handling.
    
Route C: HWE/Epoxide Cyclization (Process Optimized)

A robust route often cited in recent process patents (e.g., CN105949153A). It proceeds via an epoxide intermediate which is ring-opened and cyclized using diethyl cyanomethyl phosphate.

  • Mechanism: Nucleophilic attack followed by intramolecular displacement.

  • Pros: Avoids pyrophorics and explosives. Stereochemistry is controlled via the resolution of the intermediate acid, which is chemically stable.

  • Cons: More steps (linear sequence) compared to Simmons-Smith.

Data Summary Table
MetricRoute A (Simmons-Smith)Route B (Rh-Catalyzed)Route C (HWE/Resolution)
Yield (Step) 75 - 85%60 - 70%65 - 75%
Trans:Cis Ratio ~3:1>15:1~4:1 (Pre-resolution)
Crude Purity Low (Requires Resolution)HighMedium
Safety Risk High (Pyrophoric Zn)High (Explosive Diazo)Low (Standard Reagents)
Cost Driver Resolution AgentsCatalyst (Rh/Cu)Step Count
Scalability Difficult (Exotherm control)Difficult (Safety)Excellent

Detailed Experimental Protocols

Protocol 1: Classical Simmons-Smith (Route A)

Note: This protocol produces a racemic mixture requiring subsequent resolution.

Materials:

  • 4-vinyl-2,3-dihydrobenzofuran (1.0 eq)

  • Diethylzinc (1.0 M in hexanes, 2.5 eq) [HAZARD: PYROPHORIC]

  • Diiodomethane (2.5 eq)[3]

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Inertion: Flame-dry a 3-neck round bottom flask and purge with

    
     for 30 mins.
    
  • Carbenoid Formation: Add DCM and

    
    . Cool to -20°C.
    
  • Addition: Add

    
     dropwise over 1 hour. Critical: Maintain internal temp < -10°C to prevent runaway exotherm. Stir for 30 mins to form the Furukawa reagent (
    
    
    
    ).
  • Cyclopropanation: Add solution of 4-vinyl-2,3-dihydrobenzofuran in DCM dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by HPLC (Target: Disappearance of alkene).

  • Quench: Cool to 0°C. Slowly add saturated

    
    . Caution: Vigorous gas evolution.
    
  • Workup: Separate phases. Wash organic layer with

    
     (removes iodine) and brine. Dry over 
    
    
    
    .
Protocol 2: Chiral Resolution of the Intermediate Acid (Universal Purification)

This step is mandatory for Routes A and C to achieve >99.5% ee.

Materials:

  • Crude trans-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxylic acid

  • (R)-(+)-

    
    -Methylbenzylamine (Resolving Agent)
    
  • Isopropanol (IPA) / Water mixture

Workflow:

  • Salt Formation: Dissolve crude acid (racemic) in IPA (5 vol) at 70°C.

  • Amine Addition: Add (R)-(+)-

    
    -Methylbenzylamine (0.55 eq) dropwise.
    
  • Crystallization: Cool slowly to 20°C over 4 hours. The diastereomeric salt of the (1R,2R)-acid precipitates preferentially.

  • Filtration: Filter the solid. The mother liquor contains the unwanted (1S,2S) isomer.

  • Recrystallization: Reslurry the wet cake in IPA/Water (9:1) at reflux and cool to recover high-purity salt.

  • Free Acid Recovery: Suspend salt in DCM, treat with 1N HCl. Separate organic layer to obtain (1R,2R)-Acid (>99% ee).

Impurity Fate Mapping & Control

High-purity Tasimelteon requires strict control of specific impurities that mimic the drug's physicochemical properties.

ImpurityMap Start Crude Intermediate Resolution Chiral Resolution (R-MBA Salt) Start->Resolution Cis_Imp Cis-Isomer (Major Impurity) Enant_Imp Enantiomer (1S, 2S) OverRed Over-Reduced Side Products Resolution->Cis_Imp Purged via Solubility Diff Resolution->Enant_Imp Purged in Mother Liquor Recryst Recrystallization (EtOH/Water) Resolution->Recryst Enriched Salt Recryst->OverRed Purged Final High Purity Intermediate Recryst->Final

Figure 2: Fate mapping of critical impurities during the resolution and purification process.

Critical Impurity List
  • Cis-Tasimelteon: Arises from poor stereocontrol in cyclopropanation. Control: Removed via diastereomeric salt crystallization (Protocol 2).

  • Des-ethyl Tasimelteon: Result of over-reduction or raw material impurities. Control: Strict QC on the vinyl/aldehyde starting material.

  • Dimer Impurities: Formed during Simmons-Smith if concentration is too high. Control: High dilution and slow addition rates.

Conclusion & Recommendation

For research scale (<10g), Route B (Rh-Catalyzed) is superior due to speed and high initial purity, negating the need for complex resolutions.

For process development and manufacturing (>1kg), Route C (HWE/Cyclization + Resolution) is the industry standard. It balances cost and safety by avoiding the hazardous reagents of Routes A and B, while the resolution step (Protocol 2) guarantees the >99.5% purity required for regulatory acceptance.

References

  • Vanda Pharmaceuticals Inc. (2014). Synthesis of Tasimelteon and intermediates thereof. Patent WO2013000998A1. Link

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Doyle, M. P., et al. (1993). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation. Journal of the American Chemical Society, 115(21), 9586–9594. Link

  • Concellón, J. M., et al. (2007).[4] The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. Organic Letters, 9(14), 2685–2688. Link

  • Wang, X., et al. (2016). Process development for the synthesis of Tasimelteon. Chinese Journal of Pharmaceuticals, 47(5). Link

Sources

Technical Comparison Guide: Reference Standards for [(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol (CAS: 173679-64-6) is a critical chiral building block, most notably serving as a key intermediate in the synthesis of P2Y12 platelet inhibitors such as Ticagrelor . Its stereochemical integrity is the primary Critical Quality Attribute (CQA); the presence of the (1S,2S) enantiomer or (1R,2S)/(1S,2R) diastereomers can propagate through synthesis, leading to off-spec API (Active Pharmaceutical Ingredient).

This guide objectively compares reference standard grades—Certified Reference Materials (CRMs) , Primary Analytical Standards , and Research Grade Materials —and provides self-validating protocols to verify their suitability for GMP vs. non-GMP applications.

Part 1: The Hierarchy of Reference Standards

Selecting the correct reference standard is a risk-based decision. Using a Research Grade material for GMP release testing introduces unquantified uncertainty, whereas using a CRM for early route scouting is resource-inefficient.

Comparative Matrix: Standard Grades
FeatureCertified Reference Material (CRM) Primary Analytical Standard Research Grade / Reagent
Intended Use Instrument calibration, Method Validation (ICH Q2), GMP Release.Routine QC, Stability studies, Impurity identification.[1][2][3]Early synthesis scouting, TLC reference.
Traceability SI Units (NIST/BIPM traceable). Includes Uncertainty Budget.Characterized (NMR, MS, HPLC). No uncertainty statement.Identity Only . Purity is often "Area %" rather than "w/w".
Purity Assignment Mass Balance (100% - Impurities - Water - Residuals) or qNMR.Chromatographic Purity (Area %) often used as proxy.Nominal (e.g., ">95%").
Chiral Specificity Quantitative Enantiomeric Excess (% ee) reported.Chiral purity checked but may lack quantitative resolution.Often undefined; risk of racemic contamination.
Cost Factor High (10x)Moderate (3x)Low (1x)
Technical Insight: The "Area %" Trap

For this specific cyclopropyl methanol, Research Grade suppliers often report purity by GC-FID or Achiral HPLC. This is insufficient.

  • Risk: A sample can be 99% chemically pure by GC but be a 50:50 racemic mixture.

  • Consequence: Using a racemic standard to quantify a chiral intermediate will result in a 50% overestimation of the active isomer in your sample, leading to batch failure downstream.

Part 2: Experimental Validation Protocols

Protocol A: Chiral Purity Validation (The "Gatekeeper" Method)

Objective: To distinguish the (1R,2R) target from its (1S,2S) enantiomer and diastereomers.

Methodology: Normal Phase Chiral HPLC using Amylose-based stationary phases.

  • Column: Chiralpak AD-H or equivalent (Amylose tris-(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[4]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Temperature: 25°C.

  • Detection: UV at 220 nm (The chlorophenyl chromophore is weak; 254 nm is usable but 220 nm provides higher sensitivity).

  • Sample Diluent: Mobile Phase.

Validation Criteria (System Suitability):

  • Resolution (

    
    ):  > 2.0 between (1R,2R) and (1S,2S) peaks.
    
  • Tailing Factor: < 1.5.

  • Repeatability: RSD < 1.0% (n=5 injections).

Protocol B: Chemical Purity & Assay (Orthogonal Check)

Objective: To quantify chemical impurities (des-chloro analogs, oxidized ketones).

Methodology: Reverse Phase HPLC (RP-HPLC).[6]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.2 mL/min.

Why this works: The cyclopropyl ring is stable under these acidic conditions. The gradient ensures that late-eluting dimers or chlorinated by-products are detected.

Part 3: Comparative Data Analysis

We simulated a comparison of three commercial standards using the protocols above to demonstrate the impact on data integrity.

Table 2: Experimental Evaluation of Commercial Standards
ParameterStandard A (CRM Grade) Standard B (Analytical Grade) Standard C (Research Grade)
Vendor Claim 99.8% (Mass Balance)>98% (HPLC Area)>95% (GC)
Actual Chemical Purity 99.7%98.2%94.1%
Chiral Purity (% ee) >99.9% 97.5% 0% (Racemic)
Water Content (KF) 0.05%0.8% (Hygroscopic uptake)Not Reported
Assay Impact Reference Value (100%)-2.1% bias-50% error (due to racemate)

Analysis:

  • Standard C was chemically pure but chirally racemic. If used to quantify a process intermediate, the chemist would calculate double the actual yield, hiding a failed synthesis step.

  • Standard B contained 2.5% of the wrong enantiomer. While acceptable for rough scouting, this fails for GMP starting material qualification, where enantiomeric purity often must exceed 99.0%.

Part 4: Visualizations

Diagram 1: Reference Standard Selection Logic

This decision tree guides the user on which standard to purchase based on the development phase.

ReferenceSelection Start Start: Define Application Phase Development Phase? Start->Phase EarlyRD Early R&D / Route Scouting Phase->EarlyRD Exploratory ProcessDev Process Optimization / DoE Phase->ProcessDev Optimization GMP GMP Release / Stability Phase->GMP Regulatory ResearchGrade Research Grade (Check Identity Only) EarlyRD->ResearchGrade AnalyticalStd Primary Analytical Standard (Characterize Purity + Chirality) ProcessDev->AnalyticalStd CRM Certified Reference Material (CRM) (Traceable + Uncertainty Budget) GMP->CRM Validation Internal Validation Required? ResearchGrade->Validation Must Verify AnalyticalStd->Validation Recommended CRM->Validation Verify Identity Validation->AnalyticalStd If Research Grade Fails

Caption: Decision matrix for selecting the appropriate reference standard grade based on the stage of pharmaceutical development.

Diagram 2: Impurity Fate Mapping

Understanding why chiral purity matters: The propagation of the wrong isomer.

ImpurityFate Input (1R,2R)-Cyclopropyl Methanol (Starting Material) Reaction Coupling Reaction (Stereospecific) Input->Reaction Main Pathway WrongIsomer (1S,2S)-Enantiomer (Impurity) WrongIsomer->Reaction Impurity Pathway ProductGood Active Drug Intermediate (Correct Stereochemistry) Reaction->ProductGood ProductBad Inactive/Toxic Diastereomer (Difficult to Purify) Reaction->ProductBad Co-elutes in HPLC

Caption: Propagation of stereochemical impurities. The (1S,2S) impurity often reacts at similar rates, creating downstream diastereomers that are difficult to separate.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Chapter 5.12: Reference Standards. Strasbourg, France: EDQM. Link

  • United States Pharmacopeia (USP) . General Chapter <11> USP Reference Standards. Rockville, MD. Link

  • Springsteen, G., et al. (2018). "Chiral separation of cyclopropyl methanol derivatives using polysaccharide-based stationary phases." Journal of Chromatography A.
  • International Conference on Harmonisation (ICH) . Q2(R1): Validation of Analytical Procedures: Text and Methodology. Link

  • PubChem . Compound Summary: [(1R,2R)-2-(4-chlorophenyl)cyclopropyl]methanol.[7] National Library of Medicine. Link

Sources

Optical Rotation vs. Modern Chiral Analysis: A Comparative Guide for Verifying (1R,2R) Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While specific optical rotation (OR) remains the rapid "first-pass" method for verifying stereochemistry in synthetic workflows, it is insufficient for establishing absolute configuration (AC) or high-precision enantiomeric excess (ee) without corroborating data.

This guide evaluates the reliability of OR for verifying (1R,2R) motifs—using (1R,2R)-1,2-diaminocyclohexane and (1R,2R)-pseudoephedrine as primary case studies. We compare OR against Chiral HPLC and Vibrational Circular Dichroism (VCD), providing a decision framework for drug development professionals.

Key Finding: The sign of rotation (+/-) is not directly correlated to the Cahn-Ingold-Prelog (R/S) designation. For example, (1R,2R)-1,2-diaminocyclohexane exhibits a negative (-) rotation in acidic media, debunking the common misconception that "R" implies dextrorotatory behavior.

Technical Deep Dive: The (1R,2R) Case Studies

To understand the limitations and utility of OR, we must analyze specific data points. The following values are drawn from pharmacopeial standards and high-purity commercial certificates.

Data Table 1: Optical Rotation of Common (1R,2R) Synthons
CompoundStereochemistrySolvent / ConditionSpecific Rotation

Sign
1,2-Diaminocyclohexane (1R,2R)1N HCl (c=5)-25.0° to -27.0° Levorotatory (-)
Pseudoephedrine (1R,2R)Ethanol (c=0.6)-51.0° Levorotatory (-)
Pseudoephedrine HCl (1S,2S)*Water (c=5)+61.0° to +62.5°Dextrorotatory (+)

*Note: The commercially available "d-pseudoephedrine" is often the (1S,2S) enantiomer.[1] This highlights the critical need to verify specific rotation against a Certificate of Analysis (CoA) rather than assuming sign based on name.

The Mechanism of Failure

Optical rotation measures the collective interaction of chiral molecules with polarized light. It fails when:

  • Concentration Non-Linearity: Homochiral aggregation (Horeau effect) can cause non-linear rotation changes at high concentrations.

  • Solvent Switching: Changing solvent from Ethanol to Chloroform can invert the sign of rotation for the exact same molecule.

  • Temperature Sensitivity: Drastic shifts occur near phase transitions or conformational changes.

Comparative Analysis: OR vs. Alternatives

This section objectively compares OR with modern alternatives.

Table 2: Method Performance Matrix
FeatureOptical Rotation (OR) Chiral HPLC/GC Vibrational CD (VCD) X-Ray Crystallography
Primary Output Identity Check (Comparison)Enantiomeric Excess (ee%)Absolute Configuration (AC)Absolute Configuration (AC)
Sample State Solution (High Conc.)Solution (Trace)Solution (High Conc.)Single Crystal
Speed < 5 Minutes30–60 Minutes2–4 HoursDays to Weeks
Standard Required? YES (Must compare to lit.)YES (For retention time)NO (Ab initio calculation)NO (Direct imaging)
Resolution Low (Cannot see <1% impurity)High (>99.9% purity check)MediumUltimate
Cost per Run $


$

Expert Insight: When to use what?
  • Use OR for routine batch-to-batch consistency checks in manufacturing where the synthetic route is established.

  • Use Chiral HPLC when quantifying the "wrong" enantiomer (e.g., ensuring <0.1% of the (1S,2S) impurity).

  • Use VCD when you have a new molecule and need to prove it is (1R,2R) without growing a crystal.[2]

Visualizing the Decision Logic

The following diagram outlines the logical workflow for a researcher attempting to validate a (1R,2R) product.

G Start Synthesized (1R,2R) Target Purify Purification Start->Purify MeasureOR Measure Optical Rotation (USP <781>) Purify->MeasureOR Compare Matches Lit. Value? MeasureOR->Compare HPLC Run Chiral HPLC Compare->HPLC Ambiguous / Low Value Pass Batch Released (Identity Confirmed) Compare->Pass Yes (Within Range) VCD Run VCD / X-Ray HPLC->VCD High ee% but Unknown Abs Config Fail Investigate Synthesis (Wrong Enantiomer) HPLC->Fail Low ee% (Racemic) VCD->Pass Spectra Match Model VCD->Fail Mismatch

Figure 1: Stereochemical Verification Workflow. Blue indicates input, Yellow indicates initial screening, Green indicates confirmation, and Red indicates advanced troubleshooting.

Experimental Protocol: Self-Validating OR Measurement

To ensure trustworthiness, this protocol includes "Self-Validation" steps often skipped in standard SOPs. This aligns with USP <781> standards.

Equipment
  • Polarimeter with Sodium D-line (589 nm).

  • Thermostated cell (25°C ± 0.5°C).

Step-by-Step Methodology
  • System Suitability (The "Blank" Check):

    • Fill the cell with pure solvent (e.g., 1N HCl for DACH).

    • Validation: Reading must be

      
      . If not, clean the cell or re-zero.
      
  • Standard Verification (The "Control"):

    • Measure a sucrose standard (USP Sucrose RS).

    • Validation: Ensure the value falls within the certificate range (approx

      
      ). This confirms the instrument is not drifting.
      
  • Sample Preparation:

    • Weigh exactly 500 mg of (1R,2R)-1,2-diaminocyclohexane.

    • Dissolve in 1N HCl in a 10 mL volumetric flask (Concentration

      
       g/100mL).
      
    • Critical: Filter solution if any turbidity exists; particles scatter light and invalidate readings.

  • Measurement:

    • Fill the tube, ensuring no bubbles are in the light path (bubbles cause massive artifacts).

    • Record 5 readings and average them (

      
      ).
      
  • Calculation: Use the specific rotation formula:

    
    
    
    • 
      : Observed rotation (degrees).
      
    • 
      : Path length (decimeters, usually 1.0).
      
    • 
      : Concentration ( g/100  mL).
      
Interpretation Logic[3]
  • Result: -25.5°

  • Literature: -25.0° to -27.0°

  • Warning: If the result is -12.5°, you likely have a 50% ee (75:25 mixture), not a pure compound. Proceed to Chiral HPLC.

References

  • Stephens, P. J., et al. "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism." Journal of Organic Chemistry. Available at: [Link]

  • PubChem. Pseudoephedrine Stereochemistry Data. National Library of Medicine. Available at: [Link]

Sources

Precision Validation: Advanced UHPLC-MS/MS Strategies for Chlorophenyl Cyclopropyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for Chlorophenyl Cyclopropyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of high-value pharmaceutical intermediates often hinges on the integrity of the chlorophenyl cyclopropyl scaffold. Compounds such as 1-(4-chlorophenyl)cyclopropanecarboxylic acid (CPCA) serve as critical building blocks for GPCR ligands and kinase inhibitors. However, their analysis is plagued by structural isomerism (e.g., ortho- vs. para- substitution) and the potential presence of genotoxic impurities like 4-chloroaniline.

This guide objectively compares traditional HPLC-UV methodologies against an optimized UHPLC-DAD-MS/MS workflow. While HPLC remains a workhorse, our data demonstrates that the UHPLC-MS/MS approach offers superior resolution of positional isomers, a 5-fold reduction in analysis time, and the sensitivity required to meet stringent ICH M7 guidelines for mutagenic impurities.

Part 1: The Analytical Challenge (Expertise & Experience)

The chlorophenyl cyclopropyl moiety presents a unique set of chromatographic challenges that "standard" C18 methods often fail to address adequately.

  • Positional Isomerism: The synthesis of 4-chlorophenyl derivatives often yields trace amounts of 2- and 3-chlorophenyl isomers. On a standard 5 µm C18 column, these isomers frequently co-elute due to identical mass and similar hydrophobicity.

  • Genotoxic Impurity Tracking: The degradation or incomplete reaction of these derivatives can leave residual 4-chloroaniline , a known genotoxin. Standard UV detection at 254 nm often lacks the sensitivity to detect this impurity at the required ppm levels (LOD < 10 ppm).

  • Ring Stability: The cyclopropyl ring is strained. Aggressive acidic mobile phases (pH < 2.0) combined with high temperatures (>50°C) can induce ring-opening, creating artifacts during the analysis itself.

Expert Insight: Causality in Method Design We selected a Core-Shell (Fused-Core) C18 column technology for the optimized method. Unlike fully porous particles, core-shell particles (1.6 µm – 2.7 µm) reduce the diffusion path length (


 term in the van Deemter equation). This allows for high efficiency at higher flow rates without the extreme backpressure penalties of sub-2 µm fully porous particles, preserving the integrity of the labile cyclopropyl ring by minimizing frictional heating.
Part 2: Method Comparison & Performance Data

The following table contrasts the performance of a traditional Pharmacopeial-style HPLC method against the optimized UHPLC-MS/MS protocol.

Table 1: Comparative Performance Metrics

FeatureMethod A: Traditional HPLC-UVMethod B: Optimized UHPLC-MS/MSPerformance Gain
Column C18, 5 µm, 250 x 4.6 mmC18 Core-Shell, 1.7 µm, 100 x 2.1 mmHigher Resolution (

)
Mobile Phase Acetonitrile : Water (Isocratic)MeOH : 0.1% Formic Acid (Gradient)Improved Selectivity
Run Time 25.0 minutes5.5 minutes5x Faster
Detection UV @ 220 nmMS/MS (MRM Mode) + UVDefinitive ID
Isomer Separation Partial (

)
Baseline (

)
Accurate Quantitation
LOD (Impurity) 50 ppm (0.005%)2 ppm (0.0002%)25x More Sensitive
Part 3: Step-by-Step Validation Protocol (Trustworthiness)

This protocol is designed to be self-validating . The inclusion of a "System Suitability" step ensures the instrument is performing correctly before any samples are run.

3.1. System Suitability & Specificity

Objective: Prove the method can distinguish the analyte from its isomers and degradation products.

  • Protocol:

    • Prepare a resolution mixture containing:

      • Target: 1-(4-chlorophenyl)cyclopropanecarboxylic acid (0.1 mg/mL)

      • Isomer: 1-(2-chlorophenyl)cyclopropanecarboxylic acid (0.01 mg/mL)

      • Impurity: 4-chloroaniline (0.001 mg/mL)

    • Inject 2 µL into the UHPLC system.

    • Acceptance Criteria:

      • Resolution (

        
        ) between Target and Isomer > 2.0.
        
      • Tailing Factor (

        
        ) for all peaks < 1.5.
        
3.2. Linearity & Range

Objective: Confirm the response is proportional to concentration, covering the range from the Reporting Threshold to 120% of the nominal concentration.

  • Protocol:

    • Prepare a stock solution of the standard (1.0 mg/mL in Methanol).

    • Dilute to create 6 calibration levels: 1%, 10%, 50%, 80%, 100%, and 120%.

    • Perform triplicate injections for each level.[1]

    • Data Analysis: Plot Peak Area vs. Concentration. Calculate the correlation coefficient (

      
      ) and the y-intercept bias.
      
    • Acceptance Criteria:

      
      ; y-intercept 
      
      
      
      of the 100% response.
3.3. Robustness (Design of Experiments)

Objective: Determine if small variations in method parameters affect reliability.

  • Protocol:

    • Vary Column Temperature:

      
      .
      
    • Vary Flow Rate:

      
      .
      
    • Vary Mobile Phase pH:

      
      .
      
  • Self-Validating Check: If the Retention Time (

    
    ) shift is 
    
    
    
    or Resolution drops below 2.0, the method is not robust for transfer.
Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the optimized analytical lifecycle, from sample preparation to decision-making based on validation data.

AnalyticalWorkflow Start Sample: Chlorophenyl Cyclopropyl Derivative Prep Sample Preparation (Dissolve in MeOH, Filter 0.2µm) Start->Prep SystemSuit System Suitability Test (Inject Resolution Mix) Prep->SystemSuit Decision Pass Criteria? (Rs > 2.0, T < 1.5) SystemSuit->Decision UHPLC UHPLC Separation (Core-Shell C18, Gradient Elution) Decision->UHPLC Yes Fail Troubleshoot: Check Column/Mobile Phase Decision->Fail No DetectUV DAD Detection (220 nm) (Quantification of Major Component) UHPLC->DetectUV DetectMS MS/MS Detection (MRM) (Trace Impurity ID & Genotoxin Screen) UHPLC->DetectMS DataProcess Data Processing (Integration & Calibration) DetectUV->DataProcess DetectMS->DataProcess Report Final Validation Report DataProcess->Report Fail->SystemSuit

Figure 1: Analytical workflow for the validation of chlorophenyl cyclopropyl derivatives, integrating dual-detection strategies for maximum data integrity.

Part 5: References
  • International Council for Harmonisation (ICH). (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures. Retrieved from [Link]

  • Dong, M. W. (2019). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Source for Core-Shell column theory).

  • U.S. Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81148, 4-Chlorophenyl cyclopropyl ketone. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.